2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde
Description
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Properties
IUPAC Name |
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-5-2-10-7-6(11-5)4(3-12)1-9-7/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQCGYNMGWTOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726984 | |
| Record name | 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185428-32-3 | |
| Record name | 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Pyrrolo[2,3-b]pyrazine Scaffold
In the landscape of contemporary medicinal chemistry, the pursuit of novel heterocyclic scaffolds that can serve as versatile platforms for the development of targeted therapeutics is of paramount importance. Among these, the 5H-pyrrolo[2,3-b]pyrazine core has emerged as a privileged structure, demonstrating significant potential in the design of kinase inhibitors and other biologically active agents. This guide provides a comprehensive technical overview of a particularly valuable derivative, 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (CAS Number: 1185428-32-3), a building block that offers multiple avenues for chemical elaboration and has become instrumental in the synthesis of next-generation drug candidates. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering insights grounded in established scientific principles and practices.
Core Molecular Attributes and Physicochemical Properties
This compound is a heteroaromatic compound featuring a fused pyrrole and pyrazine ring system. The strategic placement of a bromine atom at the 2-position and a carbaldehyde group at the 7-position provides two distinct and highly useful reactive handles for synthetic diversification.
Below is a visualization of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1185428-32-3 | [1] |
| Molecular Formula | C₇H₄BrN₃O | [1] |
| Molecular Weight | 226.03 g/mol | [1] |
| Appearance | Solid (details not widely published) | - |
| Melting Point | Not widely published | - |
| Boiling Point | Not widely published | - |
| Solubility | Not widely published | - |
| Purity | ≥97% (typical commercial grade) | [1] |
| Storage | Room temperature, under inert atmosphere | [1] |
Note: Detailed experimental data for properties such as melting point, boiling point, and solubility are not consistently available in public literature and may vary between suppliers.
Synthesis and Characterization
A potential synthetic workflow could involve the following key steps:
Caption: A plausible synthetic workflow for this compound.
Characterization:
Full characterization of this compound would rely on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons on the pyrrolopyrazine core and the aldehyde proton.
-
¹³C NMR would provide information on the carbon skeleton, including the carbonyl carbon of the aldehyde.
-
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.
-
Infrared (IR) Spectroscopy: To identify the carbonyl (C=O) stretching frequency of the aldehyde group and other characteristic vibrations of the heterocyclic system.
While specific spectral data for this compound is not widely published, data for the related 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is available and can provide some comparative insights.[3]
Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its two key functional groups: the bromo substituent and the aldehyde.
3.1. Reactions at the Bromine Position: A Gateway to Kinase Inhibitors
The C-Br bond at the 2-position is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, a strategy extensively used in the development of kinase inhibitors. The pyrrolo[2,3-b]pyrazine scaffold itself has been identified as a potent hinge-binding motif for various kinases, including Fibroblast Growth Factor Receptors (FGFRs).[2]
Key Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl and heteroaryl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the installation of various amino groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing a linker for further functionalization.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
A representative workflow for the utilization of the bromo group in the synthesis of kinase inhibitors is depicted below:
Caption: Synthetic workflow for kinase inhibitors utilizing the bromo substituent.
3.2. Reactions of the Aldehyde Group: Versatile Chemical Transformations
The aldehyde group at the 7-position is a versatile functional group that can undergo a wide range of chemical transformations, allowing for the introduction of diverse pharmacophores.
Common Aldehyde Reactions:
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent to form an amine. This is a powerful method for introducing substituted amino groups.
-
Wittig Reaction: Reaction with a phosphonium ylide to form an alkene, enabling carbon chain extension.
-
Oxidation: Conversion to the corresponding carboxylic acid, which can then be used for amide bond formation.
-
Reduction: Conversion to the corresponding alcohol, which can serve as a site for further derivatization.
-
Condensation Reactions: Reaction with active methylene compounds or other nucleophiles.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound is as a key intermediate in the synthesis of small molecule inhibitors for therapeutic targets, particularly in oncology. The pyrrolo[2,3-b]pyrazine core is a bioisostere of purine and has been successfully employed to target the ATP-binding site of numerous kinases.
4.1. FGFR Inhibitors
Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is implicated in various cancers. The 5H-pyrrolo[2,3-b]pyrazine scaffold has been a foundational element in the design of potent and selective FGFR inhibitors. A notable study by Li et al. (2019) detailed the structure-based discovery of a series of 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR kinase inhibitors.[2] Although this study started with a 3-bromo derivative, the synthetic principles and the importance of the scaffold are directly relevant to the utility of the 2-bromo-7-carbaldehyde isomer. The ability to perform cross-coupling at the bromo position allows for the exploration of the inhibitor's interaction with the solvent-exposed region of the kinase, a critical aspect of achieving selectivity and potency.
4.2. Protein Degrader Building Blocks
This compound is also classified as a building block for protein degraders.[1] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues. In this context, the pyrrolo[2,3-b]pyrazine core could serve as a ligand for a target protein of interest, with the aldehyde or a derivative thereof acting as a linker attachment point to recruit an E3 ubiquitin ligase.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. A material safety data sheet (MSDS) indicates that the compound is irritating to the eyes and respiratory system and is a lachrymator.[4]
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
-
Spills: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of in accordance with local regulations.
Conclusion and Future Perspectives
This compound is a strategically important building block in modern drug discovery. Its bifunctional nature, combining a readily modifiable bromine atom with a versatile aldehyde group on a biologically relevant scaffold, provides medicinal chemists with a powerful tool for the rapid generation of diverse compound libraries. The demonstrated success of the pyrrolo[2,3-b]pyrazine core in targeting kinases, particularly FGFRs, underscores the potential of this intermediate in the development of novel anticancer agents. As research into targeted protein degradation and other novel therapeutic modalities continues to expand, the demand for such well-designed, synthetically tractable building blocks is likely to increase, further solidifying the importance of this compound in the drug discovery pipeline.
References
- Material Safety Data Sheet for this compound. (URL not provided in search results)
- Li, Y., et al. (2019). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 24(15), 2781. [Link]
- ChemicalBook. 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid(1422772-78-8) 1H NMR. (URL not provided in search results)
- ChemicalBook. 2-BroMo-5H-pyrrolo[2,3-b]pyrazine-7-carboxaldehyde(1185428-32-3) Spectrum. (URL not provided in search results)
- Supplier Data for this compound, min 97%. (URL not provided in search results)
Sources
An In-depth Technical Guide to 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde, a key heterocyclic building block in medicinal chemistry. We will delve into its synthesis, reactivity, and significant role in the development of targeted therapeutics, particularly kinase inhibitors. The information presented herein is curated to empower researchers in their pursuit of novel drug discovery and development.
Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold
The pyrrolo[2,3-b]pyrazine core, a fusion of a pyrrole and a pyrazine ring, is a privileged scaffold in medicinal chemistry. This structural motif is a key component in a multitude of biologically active compounds, most notably in the realm of protein kinase inhibitors. The strategic placement of various functional groups on this scaffold allows for the fine-tuning of binding affinities and pharmacokinetic properties, making it a versatile platform for drug design. This compound, in particular, offers two reactive handles—a bromine atom and a carbaldehyde group—for further chemical modifications, rendering it an invaluable intermediate in the synthesis of complex drug candidates.
The pyrrolo[2,3-b]pyrazine scaffold has been successfully employed in the development of inhibitors for several important kinase targets, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[1] The ability to readily functionalize this core structure makes it a focal point for the design of next-generation targeted therapies.
Physicochemical Properties
Detailed experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and data from commercial suppliers, we can summarize its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 1185428-32-3 | [2] |
| Molecular Formula | C₇H₄BrN₃O | [2] |
| Molecular Weight | 226.03 g/mol | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [2] |
| Storage | Store at room temperature. | [2] |
Solubility: While specific solubility data is scarce, heterocyclic compounds of this nature are generally soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderately soluble in other organic solvents like dichloromethane and ethyl acetate. Aqueous solubility is expected to be low.
Synthesis of this compound
The most logical and widely employed method for the introduction of a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
The proposed synthesis of this compound involves the formylation of the readily available precursor, 2-Bromo-5H-pyrrolo[2,3-b]pyrazine.
Sources
A Technical Guide to the Reactivity of the Carbaldehyde Group in Pyrrolopyrazine Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolopyrazine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, from kinase inhibitors to antimicrobial agents.[1][2] The introduction of a carbaldehyde group onto this core bestows a versatile chemical handle, enabling a vast array of synthetic transformations crucial for drug discovery and materials science. This guide provides an in-depth exploration of the carbaldehyde group's reactivity as modulated by the unique electronic environment of the fused pyrrolopyrazine ring system. We will dissect key chemical transformations, including nucleophilic additions, condensation reactions, oxidations, and reductions, offering mechanistic insights, field-proven experimental protocols, and a forward-looking perspective on its application in the development of novel chemical entities.
Introduction: The Pyrrolopyrazine Carbaldehyde Core
Pyrrolopyrazines are bicyclic aromatic heterocycles containing a fused pyrrole and pyrazine ring.[1] This fusion creates a unique electronic landscape: the pyrrole ring is inherently electron-rich due to the delocalization of the nitrogen's lone pair, while the pyrazine ring is electron-deficient owing to its two electronegative nitrogen atoms.[3][4] When a carbaldehyde (-CHO) group is appended to this scaffold, its reactivity is profoundly influenced by its position and the resulting electronic interplay.
The carbonyl carbon of the aldehyde is electrophilic, but this electrophilicity is finely tuned by the heterocyclic core. An aldehyde on the pyrrole portion of the scaffold will experience electron donation, potentially reducing its reactivity towards nucleophiles compared to a simple benzaldehyde. Conversely, an aldehyde on the pyrazine ring will be influenced by the ring's electron-withdrawing nature, enhancing its electrophilicity. Understanding these subtleties is paramount for designing successful synthetic strategies.[4]
Caption: Electronic modulation of aldehyde reactivity by the fused ring system.
Key Transformations of the Carbaldehyde Group
The aldehyde functionality on the pyrrolopyrazine core is a gateway to diverse molecular architectures. Its principal reactions can be categorized as follows.
Nucleophilic Addition Reactions
The quintessential reaction of an aldehyde is the nucleophilic addition to the carbonyl carbon.[5] The electron-deficient nature of the pyrazine ring, in particular, renders an attached aldehyde highly susceptible to this mode of attack.
Common nucleophiles include organometallic reagents (Grignard, organolithium), cyanide, and amines. For instance, the reaction with primary amines can lead to the formation of Schiff bases (imines), which are themselves valuable intermediates for further functionalization or can be reduced to secondary amines. Computational studies on related N-propargylated pyrrole-carbaldehydes show that the reaction pathway and product formation are highly dependent on the steric bulk of the amine nucleophile.[6]
Condensation Reactions: Building Molecular Complexity
Condensation reactions are powerful C-C bond-forming strategies that convert the aldehyde into a larger, more complex structure, often an α,β-unsaturated system.
The Wittig reaction is a highly reliable method for converting aldehydes into alkenes using a phosphonium ylide (Wittig reagent).[7][8] This reaction is prized for its functional group tolerance and is instrumental in installing vinyl linkages, which are common motifs in bioactive molecules.[9] The stereochemical outcome (E/Z selectivity) is largely dependent on the stability of the ylide used.[10]
-
Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are more reactive and typically yield (Z)-alkenes.
-
Stabilized ylides (e.g., containing an adjacent ester or ketone) are less reactive and favor the formation of (E)-alkenes.[11]
Caption: Key condensation reaction workflows for pyrrolopyrazine carbaldehydes.
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malonic acid derivatives, cyanoacetic esters), typically catalyzed by a weak base like piperidine or pyrrolidine.[12][13] This reaction is a cornerstone of organic synthesis for producing electron-deficient alkenes, which are versatile Michael acceptors and precursors for a wide range of heterocyclic systems.[14][15] The reaction has been widely employed to synthesize molecules with significant anticancer activity.[15]
| Reaction | Reagent | Catalyst/Conditions | Product Type | Ref. |
| Wittig | Methyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi, NaH) | Terminal Alkene | [8] |
| Wittig (Horner-Wadsworth-Emmons) | Triethyl phosphonoacetate | Base (e.g., NaH, DBU) | α,β-Unsaturated Ester | [10] |
| Knoevenagel | Malononitrile | Piperidine, Ethanol, Reflux | Dicyanovinyl Derivative | [12] |
| Knoevenagel (Doebner) | Malonic Acid | Pyridine, Piperidine | α,β-Unsaturated Acid | [12] |
Table 1: Summary of Common Condensation Reactions and Conditions.
Oxidation and Reduction of the Carbaldehyde
Standard protocols for the oxidation and reduction of aldehydes are generally applicable to pyrrolopyrazine carbaldehydes, providing access to carboxylic acids and primary alcohols, respectively.[16]
-
Oxidation: Reagents like potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder options like silver oxide (Ag₂O) can effectively convert the aldehyde to the corresponding carboxylic acid. This acid is a key precursor for amides, esters, and other derivatives. The discovery of pyrrolopyrazine carboxamides as potent FGFR2/3 inhibitors highlights the importance of this transformation.[17]
-
Reduction: The aldehyde can be readily reduced to a primary alcohol using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is generally preferred for its milder nature and tolerance of other functional groups. The resulting alcohol can be used in ether or ester synthesis or as a directing group.
Experimental Protocols: A Practical Approach
The following protocols are representative methodologies, adaptable for specific pyrrolopyrazine carbaldehyde substrates. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: Knoevenagel Condensation with Malononitrile
This protocol describes a typical procedure for the synthesis of a 2-(pyrrolopyrazin-ylidene)malononitrile derivative.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the pyrrolopyrazine carbaldehyde (1.0 eq).
-
Reagents: Add malononitrile (1.1 eq) and absolute ethanol as the solvent (approx. 10 mL per mmol of aldehyde).
-
Catalyst: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).[18]
Protocol 3.2: Wittig Olefination for Methylene Installation
This protocol outlines the in-situ generation of methylenetriphenylphosphorane for the conversion of the aldehyde to a terminal alkene.[9]
-
Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq), dropwise. The formation of the orange-red ylide will be observed. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature for 1 hour.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve the pyrrolopyrazine carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the aldehyde by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the alkene product.[7]
Applications in Drug Discovery and Medicinal Chemistry
The versatility of the pyrrolopyrazine carbaldehyde group makes it a highly valuable starting point in medicinal chemistry. The derivatives synthesized from this core have shown a wide spectrum of biological activities.[1]
-
Kinase Inhibitors: The pyrrolopyrazine scaffold is a key component of many kinase inhibitors.[1] The carbaldehyde allows for the elaboration of side chains that can form critical hydrogen bonds and other interactions within the ATP-binding pocket of kinases, as seen in FGFR inhibitors.[17]
-
Antimicrobial Agents: Numerous pyrrolopyrazine derivatives exhibit potent antibacterial and antifungal properties.[1] The ability to generate diverse structures via condensation or addition reactions from the carbaldehyde is crucial for structure-activity relationship (SAR) studies to optimize antimicrobial efficacy.
-
Antitubercular Agents: Pyrrolyl carbaldehyde derivatives have been designed and synthesized as inhibitors of the enoyl-ACP reductase enzyme in Mycobacterium tuberculosis, demonstrating the scaffold's potential in developing new anti-TB drugs.[19]
Conclusion and Future Outlook
The carbaldehyde group on a pyrrolopyrazine system is a synthetically powerful and strategically important functional group. Its reactivity, governed by the electronic push-pull nature of the fused pyrrole and pyrazine rings, allows for predictable and diverse chemical transformations. Classic reactions such as the Wittig and Knoevenagel condensations provide robust pathways to elaborate the core structure, leading to compounds with significant therapeutic potential. As the demand for novel, complex heterocyclic molecules in drug discovery continues to grow, the strategic use of pyrrolopyrazine carbaldehydes as versatile building blocks is set to expand, paving the way for the next generation of innovative medicines and functional materials.
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- Royal Society of Chemistry. (n.d.). DBU-promoted [4 + 3] annulation of pyrrole-2-carbaldehyde derivatives with indene-2-carbaldehydes: synthesis of indene-fused pyrrolo[1,2-a]azepines. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/qo/d4qo00539h
- Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Available at: https://juniperpublishers.com/omcij/pdf/OMCIJ.MS.ID.555668.pdf
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An In-Depth Technical Guide to the Electrophilic Aromatic Substitution on the 2-Bromo-5H-pyrrolo[2,3-b]pyrazine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-bromo-5H-pyrrolo[2,3-b]pyrazine scaffold, a key heterocyclic motif, is of significant interest in medicinal chemistry, particularly as a foundational structure for the development of potent kinase inhibitors.[1] This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions on this core. Due to the limited direct experimental data on the title compound, this guide establishes a predictive framework based on the well-documented reactivity of the analogous 7-azaindole (pyrrolo[2,3-b]pyridine) system. We will delve into the electronic properties of the core, the critical role of N-protection, and the anticipated regioselectivity of various EAS reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts reactions. Mechanistic insights and detailed, field-proven protocols, adapted from related scaffolds, are provided to empower researchers in the synthesis of novel functionalized derivatives for drug discovery and development.
Introduction: The 2-Bromo-5H-pyrrolo[2,3-b]pyrazine Core - A Privileged Scaffold
The fusion of a pyrrole and a pyrazine ring system gives rise to the 5H-pyrrolo[2,3-b]pyrazine core, a heterocyclic structure with unique electronic properties and a three-dimensional architecture conducive to interactions with biological targets.[2] The introduction of a bromine atom at the 2-position provides a versatile handle for further synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions.[3] This has positioned 2-bromo-5H-pyrrolo[2,3-b]pyrazine as a crucial intermediate in the synthesis of a variety of bioactive molecules, including inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3][4]
Understanding and controlling the electrophilic aromatic substitution on this core is paramount for the generation of diverse compound libraries and the strategic placement of pharmacophoric groups. This guide will provide a detailed exploration of the factors governing these reactions and predictive models for their outcomes.
The Prerequisite of N-Protection: Activating the Core for Electrophilic Attack
The pyrrole moiety within the 5H-pyrrolo[2,3-b]pyrazine core possesses an acidic N-H proton. In the presence of electrophiles and Lewis acids, this site can compete with the desired C-substitution, leading to a mixture of products or reaction failure. Therefore, protection of the pyrrole nitrogen is a critical first step in any electrophilic aromatic substitution strategy.
The most commonly employed protecting group for this purpose is the tosyl (p-toluenesulfonyl) group, which is introduced via sulfonylation of the 2-bromo-5H-pyrrolo[2,3-b]pyrazine.[1]
Key Advantages of N-Tosylation:
-
Prevents N-Substitution: The tosyl group effectively blocks the nucleophilicity of the pyrrole nitrogen.
-
Enhances Stability: The electron-withdrawing nature of the tosyl group can stabilize the heterocyclic core.
-
Directs Regioselectivity: The bulky tosyl group can sterically hinder attack at adjacent positions, further influencing the site of electrophilic substitution.
-
Facilitates Purification: The crystalline nature of the N-tosylated derivative often aids in purification.[1]
Experimental Protocol: N-Tosylation of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine
This protocol is a representative procedure for the synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.
Reagents and Materials:
-
2-Bromo-5H-pyrrolo[2,3-b]pyrazine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH) or a milder base like sodium tert-butoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a solution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine in anhydrous DMF at 0 °C, add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) and allow the reaction to warm to room temperature.
-
Stir for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an ethyl acetate/petroleum ether mixture to yield 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine as a solid.[1]
Caption: Workflow for the N-tosylation of 2-bromo-5H-pyrrolo[2,3-b]pyrazine.
Predicting Regioselectivity: Insights from the 7-Azaindole Model
Direct experimental data on the electrophilic aromatic substitution of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is scarce in peer-reviewed literature. However, the electronic properties of the pyrrolo[2,3-b]pyrazine core are closely related to the well-studied 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold. The pyrrole ring in both systems is electron-rich and thus the preferred site for electrophilic attack.
Extensive studies on 7-azaindole have shown that electrophilic substitution occurs predominantly at the C3 position .[5][6][7] This is due to the ability of the pyrrole nitrogen to stabilize the positive charge in the Wheland intermediate through resonance.
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The Genesis and Synthetic Evolution of Pyrrolo[2,3-b]pyrazines: A Technical Guide for the Research Scientist
Abstract
The pyrrolo[2,3-b]pyrazine core, a significant heterocyclic scaffold in medicinal chemistry, has a rich history of synthetic development that has paved the way for its contemporary applications in drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery and historical synthesis of this important pharmacophore, tracing its evolution from classical condensation reactions to modern catalytic methodologies. By examining the causality behind experimental choices and providing detailed protocols for key transformations, this guide serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel therapeutics.
Introduction: The Pyrrolo[2,3-b]pyrazine Scaffold
The pyrrolo[2,3-b]pyrazine ring system, also known by the synonym 4,7-diazaindole, is a bicyclic heteroaromatic compound composed of a fused pyrrole and pyrazine ring. This nitrogen-rich scaffold possesses unique electronic properties and a rigid, planar structure that allows it to serve as a versatile template for the design of biologically active molecules. Its ability to participate in hydrogen bonding and other non-covalent interactions has made it a privileged core in the development of kinase inhibitors and other targeted therapies. This guide will delve into the foundational chemistry of this scaffold, providing a historical narrative of its synthesis and a practical overview of the key synthetic strategies that have enabled its journey from a laboratory curiosity to a cornerstone of modern drug discovery.
The Dawn of an Important Scaffold: Discovery and First Synthesis
The first synthesis of the parent 5H-pyrrolo[2,3-b]pyrazine was reported in 1962 by G. W. P. Cheeseman in the Journal of the Chemical Society. This seminal work laid the foundation for the exploration of this heterocyclic system. The classical approach involved the condensation of a suitably substituted aminopyrazine with a two-carbon electrophile, a strategy that remains conceptually relevant today.
The Cheeseman Synthesis: A Landmark in Heterocyclic Chemistry
The pioneering synthesis of 5H-pyrrolo[2,3-b]pyrazine was achieved through the reaction of 2-amino-3-chloropyrazine with chloroacetaldehyde. This reaction, a variation of the Bischler-Möhlau indole synthesis, proceeds through an initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization to form the pyrrole ring.
Experimental Protocol: The First Synthesis of 5H-Pyrrolo[2,3-b]pyrazine
-
Step 1: Preparation of the Starting Material. 2-Amino-3-chloropyrazine is prepared from commercially available 2-aminopyrazine via chlorination.
-
Step 2: Condensation and Cyclization. A solution of 2-amino-3-chloropyrazine in a suitable high-boiling solvent, such as nitrobenzene or diethyleneglycol, is treated with an aqueous solution of chloroacetaldehyde.
-
Step 3: Heating and Reaction Progression. The reaction mixture is heated to a high temperature (typically >150 °C) to facilitate both the initial condensation and the subsequent intramolecular cyclization. The progress of the reaction can be monitored by thin-layer chromatography.
-
Step 4: Work-up and Isolation. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization or chromatography to yield 5H-pyrrolo[2,3-b]pyrazine.
This initial synthesis, while groundbreaking, often suffered from harsh reaction conditions and modest yields. However, it provided the first crucial entry into this class of compounds and opened the door for further investigation into their chemical and biological properties.
The Evolution of Synthetic Strategies
Following its initial discovery, the synthesis of the pyrrolo[2,3-b]pyrazine core has undergone significant evolution. Early methodologies focused on variations of classical cyclization reactions, while the advent of modern organometallic chemistry has introduced highly efficient and versatile catalytic approaches.
Classical Approaches: Building on the Foundation
Early synthetic efforts explored alternative starting materials and cyclization strategies. A notable classical method involves the condensation of 2,3-diaminopyridine with α-haloketones, followed by oxidation. This approach offered a different disconnection strategy but was often limited by the availability of the starting materials and the potential for isomeric mixtures.
Conceptual Workflow for Classical Pyrrolo[2,3-b]pyrazine Synthesis
Caption: The foundational Cheeseman synthesis of the pyrrolo[2,3-b]pyrazine core.
The Modern Era: The Rise of Catalytic Methods
The late 20th and early 21st centuries witnessed a paradigm shift in the synthesis of pyrrolo[2,3-b]pyrazines with the introduction of transition-metal-catalyzed cross-coupling reactions. These methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to their classical counterparts.
Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, have become indispensable tools for the construction of the pyrrolo[2,3-b]pyrazine scaffold. A common strategy involves the coupling of a halogenated pyrazine with a suitable pyrrole derivative or a precursor that can be subsequently cyclized.
Experimental Protocol: Modern Synthesis via Suzuki Coupling
-
Step 1: Synthesis of the Boronic Ester. A suitably protected 2-halopyrrole is reacted with a diboron reagent in the presence of a palladium catalyst and a ligand to form the corresponding pyrrole boronic acid or ester.
-
Step 2: Suzuki Coupling. The pyrrole boronic ester is then coupled with a 2,3-dihalopyrazine under standard Suzuki-Miyaura conditions, typically using a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or DME).
-
Step 3: Deprotection and Aromatization. The resulting coupled product is then deprotected (if necessary) and subjected to conditions that promote cyclization and aromatization to afford the desired pyrrolo[2,3-b]pyrazine derivative.
Logical Flow of Modern Synthesis
Caption: A streamlined modern approach utilizing palladium-catalyzed cross-coupling.
Applications in Drug Discovery: A Privileged Scaffold
The synthetic accessibility and favorable physicochemical properties of the pyrrolo[2,3-b]pyrazine core have led to its widespread use in drug discovery. A notable example is its application as a core scaffold for fibroblast growth factor receptor (FGFR) inhibitors, a class of targeted anticancer agents.
Table 1: Comparison of Key Synthetic Routes to Pyrrolo[2,3-b]pyrazines
| Synthetic Route | Starting Materials | Key Transformation | Advantages | Disadvantages |
| Cheeseman Synthesis | 2-Amino-3-chloropyrazine, Chloroacetaldehyde | Intramolecular Cyclization | Historical significance, Access to parent core | Harsh conditions, Low yields |
| Classical Condensation | 2,3-Diaminopyridine, α-Haloketone | Condensation/Oxidation | Alternative disconnection | Limited starting materials, Isomeric mixtures |
| Suzuki Coupling | Halogenated Pyrazine, Pyrrole Boronic Ester | Pd-Catalyzed Cross-Coupling | Mild conditions, High yields, Functional group tolerance | Multi-step synthesis of starting materials |
Conclusion and Future Perspectives
From its initial discovery through classical condensation chemistry to its current construction via sophisticated catalytic methods, the synthesis of the pyrrolo[2,3-b]pyrazine scaffold has been a journey of continuous innovation. The evolution of these synthetic strategies has not only provided more efficient access to this important heterocyclic system but has also enabled the exploration of its vast potential in medicinal chemistry. As our understanding of disease biology deepens, the demand for novel and diverse molecular architectures will continue to grow. The pyrrolo[2,3-b]pyrazine core, with its rich synthetic history and proven biological relevance, is poised to remain a central player in the development of next-generation therapeutics. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of new biological targets for this versatile and valuable scaffold.
References
- Cheeseman, G. W. H. J. Chem. Soc.1962, 1170. [Link]
An In-depth Technical Guide to Quantum Mechanical Calculations on 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde
Abstract: This technical guide provides a comprehensive framework for conducting and interpreting quantum mechanical (QM) calculations on 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyrazine scaffold is a known pharmacophore, particularly for kinase inhibitors, making a detailed understanding of its electronic and structural properties crucial for rational drug design.[1][2] This document outlines the theoretical underpinnings, methodological best practices, and practical applications of QM calculations, tailored for researchers, computational chemists, and drug development professionals. We will delve into geometry optimization, vibrational analysis, and the calculation of key electronic descriptors such as frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP), explaining their relevance to molecular reactivity and biomolecular interactions.
Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold
Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology.[1] Among these, the 5H-pyrrolo[2,3-b]pyrazine core has emerged as a privileged scaffold in drug discovery, demonstrating a wide range of biological activities.[1] Specifically, derivatives of this structure have shown potent activity as kinase inhibitors, which are a cornerstone of targeted cancer therapy.[1][2][3] The molecule of interest, this compound (Molecular Formula: C7H4BrN3O), combines this active scaffold with a bromine atom and a carbaldehyde group. These substituents offer valuable handles for synthetic modification and can significantly influence the molecule's electronic properties and binding interactions.
A thorough understanding of this molecule's three-dimensional structure, electronic distribution, and reactivity is paramount for designing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Quantum mechanical calculations offer a powerful in silico lens to probe these properties at the sub-atomic level, providing insights that are often difficult or impossible to obtain through experimental methods alone.[4][5] This guide will provide the necessary protocols and theoretical background to perform and interpret such calculations effectively.
Theoretical Framework and Method Selection
Quantum mechanical methods provide a first-principles approach to solving the electronic Schrödinger equation, allowing for the prediction of molecular properties without empirical data.[4][6] For organic molecules of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[4][5]
The Case for DFT: B3LYP Functional
DFT methods calculate the electronic energy of a system based on its electron density, which is a function of only three spatial coordinates.[4] This is computationally more tractable than wave-function-based methods that scale poorly with the number of electrons.[6]
Among the myriad of available functionals, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a well-established and widely used choice for organic molecules.[7] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems like the pyrrolo[2,3-b]pyrazine core.[7]
Selecting the Right Basis Set: 6-311G++(d,p)
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for the accuracy of the calculation.
-
Pople-style basis sets (e.g., 6-311G): These are computationally efficient and widely used. The "6-311G" designation indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three basis functions, providing greater flexibility.[8]
-
Polarization Functions (d,p): The addition of "(d,p)" (equivalent to "**") is crucial.[9] These functions allow for the distortion of atomic orbitals within the molecular environment, which is essential for accurately describing chemical bonds, especially in systems with heteroatoms like nitrogen and bromine.[10] Using a basis set without polarization functions, such as 6-311G, is strongly discouraged for systems containing heteroatoms.[10]
-
Diffuse Functions (++): The "++" indicates the addition of diffuse functions to both heavy atoms and hydrogen atoms. These functions are important for describing regions of space far from the nucleus and are critical for systems with lone pairs, anions, or for calculating properties like electron affinity and proton affinity.
Therefore, the B3LYP/6-311G++(d,p) level of theory is recommended as a robust and reliable choice for the calculations described in this guide, providing a high-quality description of the molecule's geometry and electronic properties.[11]
Computational Workflow: A Step-by-Step Guide
The following section details the protocol for a comprehensive quantum mechanical analysis of this compound. This workflow is designed to be self-validating, ensuring the final results correspond to a true energy minimum.
Workflow Overview
The computational process follows a logical sequence to ensure the reliability of the calculated properties. The initial step is to find the most stable three-dimensional arrangement of the atoms (geometry optimization), followed by a confirmation that this structure is a true minimum on the potential energy surface (vibrational frequency analysis). Only then are the electronic properties calculated.
Caption: Linking QM properties to drug design.
Data Presentation
All quantitative results from the quantum mechanical calculations should be summarized in clear, concise tables for easy comparison and analysis.
Table 1: Calculated Electronic Properties for this compound
| Parameter | Value (Hartree) | Value (eV) |
| Total Energy | Value from Opt+Freq | Value x 27.2114 |
| Energy of HOMO | Value from output | Value x 27.2114 |
| Energy of LUMO | Value from output | Value x 27.2114 |
| HOMO-LUMO Gap (ΔE) | LUMO - HOMO | (LUMO - HOMO) x 27.2114 |
| Dipole Moment | Value from output | Value (Debye) |
(Note: The table should be populated with the actual values obtained from the calculation output file.)
Conclusion and Future Directions
This guide has established a rigorous and scientifically grounded protocol for performing quantum mechanical calculations on this compound using the B3LYP/6-311G++(d,p) level of theory. The derived properties, including the optimized geometry, HOMO-LUMO gap, and molecular electrostatic potential, provide deep insights into the molecule's inherent reactivity and potential for biomolecular interactions.
These computational results serve as a foundational dataset for more advanced drug design techniques. They can be used to:
-
Parameterize molecular mechanics force fields for large-scale molecular dynamics simulations.
-
Serve as the basis for pharmacophore modeling and virtual screening campaigns.
-
Guide the rational design of new derivatives by predicting how synthetic modifications will alter the electronic landscape and, consequently, the biological activity.
By integrating these first-principles calculations into the drug discovery pipeline, researchers can accelerate the design-synthesis-testing cycle, leading to the more efficient development of novel and effective therapeutics.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery
The 5H-pyrrolo[2,3-b]pyrazine core is a heterocyclic motif of significant interest in medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to the ATP-binding site of various protein kinases.[1][2] Its structural resemblance to adenine allows it to function as a versatile template for the development of potent and selective kinase inhibitors. The strategic functionalization of this core is paramount in tuning the pharmacological properties of the resulting drug candidates. 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is a key building block that offers multiple reaction handles for diversification. The bromine atom at the 2-position serves as a prime site for cross-coupling reactions to introduce various aryl or alkyl substituents, while the carbaldehyde at the 7-position provides a gateway for constructing crucial hydrogen-bonding interactions within the kinase hinge region, often through conversion to an amide.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile intermediate in the synthesis of kinase inhibitors, with a focus on robust and reproducible protocols for key synthetic transformations.
Chemical Properties and Strategic Considerations
This compound (Molecular Formula: C₇H₄BrN₃O, Molecular Weight: 226.03 g/mol ) is a solid at room temperature. The pyrrolo[2,3-b]pyrazine ring system is generally electron-deficient, which influences the reactivity of its substituents.
Key Reactive Sites:
-
C2-Bromine: This position is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of substituents to probe the solvent-exposed regions of the kinase active site.
-
C7-Carbaldehyde: The aldehyde group is a versatile functional handle. It can be oxidized to a carboxylic acid, reduced to an alcohol, or, most importantly in the context of many kinase inhibitors, converted into various amides or other nitrogen-containing heterocycles. This position is often crucial for establishing key hydrogen bond interactions with the kinase hinge region.
-
N5-Pyrrole Nitrogen: This nitrogen can be protected, typically with groups like tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM), to improve solubility and prevent unwanted side reactions during synthesis. Deprotection is typically performed in the final steps.
Strategic Considerations for the Aldehyde Group:
The aldehyde functionality can be sensitive to the basic or nucleophilic conditions often employed in cross-coupling reactions. Depending on the specific reagents and conditions, protection of the aldehyde may be necessary. A common strategy is the formation of an acetal (e.g., using ethylene glycol), which is stable under many reaction conditions and can be readily deprotected with mild acid. However, for many modern, mild cross-coupling protocols, the aldehyde may be sufficiently tolerant, obviating the need for protection-deprotection steps.
Synthesis of the Starting Material
While this compound is commercially available, it can also be synthesized from the parent 2-Bromo-5H-pyrrolo[2,3-b]pyrazine via a Vilsmeier-Haack formylation reaction. This reaction introduces the formyl group at the electron-rich C7 position of the pyrrole ring.[4][5]
Protocol 1: Vilsmeier-Haack Formylation of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine
This protocol describes a general procedure for the formylation of a pyrrolo[2,3-b]pyrazine core.
Materials:
-
2-Bromo-5H-pyrrolo[2,3-b]pyrazine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.1-1.5 equivalents) dropwise to the DMF, maintaining the temperature at 0 °C. The formation of the Vilsmeier reagent is exothermic.
-
Stir the mixture at 0 °C for 30 minutes.
-
Dissolve 2-Bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to a gentle reflux (around 40-50 °C) for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C2-bromo position is the primary site for diversification of the scaffold to build out the kinase inhibitor structure. The following protocols are based on established methods for similar heterocyclic systems and should be optimized for the specific substrates.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyrrolopyrazine core and various aryl or heteroaryl boronic acids or esters.[6][7]
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or boronate ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like XPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the boronic acid/ester, the palladium catalyst, and the base.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 4-12 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 2-8 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O (5:1) | 90 | 6-16 |
Note: These are starting conditions and may require optimization for specific substrates.
Protocol 3: Sonogashira Cross-Coupling
The Sonogashira coupling is employed to introduce terminal alkynes, which can be further functionalized or act as a key structural element in the final inhibitor.[8][9]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the palladium catalyst, and CuI in the anhydrous solvent.
-
Add the amine base, followed by the terminal alkyne.
-
Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).
-
Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper salts.
-
Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This reaction is crucial for introducing amine functionalities at the C2 position, a common feature in many kinase inhibitors.[10]
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, XPhos) (2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the desired N-substituted product by flash column chromatography.
Derivatization of the C7-Carbaldehyde
The aldehyde at the C7 position is a key handle for introducing functionalities that interact with the kinase hinge region. A common transformation is the conversion to a primary amide.
Protocol 5: Oxidation and Amide Coupling
This two-step protocol first oxidizes the aldehyde to a carboxylic acid, which is then coupled with an amine.
Step A: Oxidation to Carboxylic Acid
Materials:
-
2-Aryl/alkynyl/amino-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH) and water
Procedure:
-
Dissolve the aldehyde in a mixture of t-BuOH and water.
-
Add 2-methyl-2-butene (as a chlorine scavenger).
-
Prepare a solution of NaClO₂ and NaH₂PO₄ in water and add it dropwise to the reaction mixture at room temperature.
-
Stir for 2-6 hours, monitoring by TLC/LC-MS.
-
Upon completion, adjust the pH to ~3-4 with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.
Step B: Amide Coupling
Materials:
-
The carboxylic acid from Step A
-
Ammonia source (e.g., aqueous ammonia, ammonium chloride) or a primary/secondary amine
-
Coupling agent (e.g., HATU, HBTU, EDCI)
-
Base (e.g., DIPEA, Et₃N)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent.
-
Add the coupling agent and the base, and stir for 10-15 minutes to activate the acid.
-
Add the amine source.
-
Stir at room temperature for 4-24 hours.
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, dilute with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the final amide product by flash column chromatography or recrystallization.
Visualization of Synthetic Workflow
Caption: General synthetic workflow for kinase inhibitors.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. The methodologies outlined in this document provide a robust framework for the strategic diversification of this scaffold. The orthogonal reactivity of the C2-bromo and C7-carbaldehyde functionalities allows for a modular approach to library synthesis, enabling a thorough exploration of the structure-activity relationships required for the development of potent and selective kinase inhibitors targeting a range of diseases, most notably cancer. Future work in this area will likely focus on the development of even more efficient and milder cross-coupling conditions that are tolerant of a wider range of functional groups, further streamlining the synthesis of these important therapeutic agents.
References
- Zheng, C., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698.
- Zheng, C., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. National Center for Biotechnology Information.
- Li, G., et al. (2015). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. ACS Omega, 3(11), 15915-15923.
- D'Souza, D. M., & Müller, T. J. J. (2007). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Chemical Reviews, 107(11), 5158-5231.
- Xue, L., et al. (2016). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus Kinase 2 (JAK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(10), 2465-2469.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1165-1171.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Center for Biotechnology Information.
- Wikipedia. Buchwald–Hartwig amination.
- Kim, J., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451.
- Tungen, J. E., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(18), 3349.
- Rajput, A. P., & Tadavi, S. K. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(1), 25-43.
- Clarke, K., & Scrowston, R. M. (1971). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic, (20), 3055-3059.
- ResearchGate. (2020). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine...
- Tungen, J. E., et al. (2018). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 23(11), 2977.
- Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18064-18076.
- S.B. Singh. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Synthetic Communications, 35(5), 316-318.
- Hermann, J. C., et al. (2013). Discovery of a Series of Novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2522-2526.
- Soth, M., et al. (2013). 3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models. Journal of Medicinal Chemistry, 56(1), 345-356.
- ResearchGate. (2013). Synthesis of Pyrrolo[2,3-d]pyrimidines via Cyclocondensation of β-Alkoxy- and β-Amino-α-bromoaldehydes.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. (2011). ChemInform Abstract: Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction.
- ResearchGate. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Khan, I., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 20(10), 18348-18364.
- University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Jaballah, M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI, 14(1), 1-10.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363.
- do Canto, V. P., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem, 23(14), e202200248.
- ResearchGate. (2022). Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor.
- ResearchGate. (2011). Recent Advances in Sonogashira Reactions.
Sources
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Suzuki Coupling of 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 5H-pyrrolo[2,3-b]pyrazine, a 7-azaindole bioisostere, represents a core structural motif in a multitude of clinically significant molecules, particularly in the domain of kinase inhibitors.[1] The functionalization of this privileged scaffold is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, offering a versatile and robust strategy for the arylation of heterocyclic systems.[2]
This technical guide provides detailed, field-proven protocols for the Suzuki-Miyaura coupling of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde with a variety of aryl and heteroaryl boronic acids. A key consideration in the functionalization of this substrate is the presence of the C7-carbaldehyde group. Our investigations and the supporting literature indicate that this electron-withdrawing group is generally compatible with modern Suzuki coupling conditions, obviating the need for a potentially cumbersome protection-deprotection sequence.[2]
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The fundamental steps include:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The newly coupled aryl groups are eliminated from the palladium complex, affording the desired 2-aryl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde and regenerating the active Pd(0) catalyst.[3]
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki coupling of this compound. Optimization for specific boronic acid partners may be required.
Protocol 1: General Screening Conditions with Pd(PPh₃)₄
This protocol employs the widely used and commercially available Tetrakis(triphenylphosphine)palladium(0) catalyst, which is often effective for a broad range of substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 mmol).
-
Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde.
Protocol 2: Enhanced Reactivity with Buchwald Ligands
For challenging or sterically hindered arylboronic acids, a more active catalytic system employing a bulky, electron-rich phosphine ligand such as SPhos or XPhos is recommended.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
SPhos (4 mol%) or XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene or 1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous organic solvent (10 mL) and degassed water (1 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with these more active catalysts are often complete within 1-6 hours.
-
Follow the workup and purification steps as outlined in Protocol 1.
Data Presentation: Comparative Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 6 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 4 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 3 |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 2 |
| 5 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 110 | 5 |
Troubleshooting and Field-Proven Insights
Low Yield or Incomplete Conversion:
-
Catalyst Deactivation: The Lewis basic nitrogen atoms in the pyrazine ring can potentially coordinate to the palladium center, leading to catalyst deactivation.[4] If low yields are observed, consider switching to a more electron-rich and sterically hindered ligand like SPhos or XPhos, which can shield the metal center.
-
Insufficient Base Strength: For some boronic acids, a stronger base may be required to facilitate efficient transmetalation. If K₂CO₃ is ineffective, consider using K₃PO₄ or Cs₂CO₃.
-
Inadequate Temperature: Ensure the reaction is heated to the appropriate temperature. Microwave irradiation can be a valuable tool for accelerating reactions and improving yields, especially for less reactive substrates.
Side Reactions:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid.[4] It is more prevalent with electron-deficient heteroarylboronic acids. To mitigate this, ensure anhydrous conditions (if a non-aqueous system is used) and consider using a boronic ester (e.g., pinacol ester) which can be more stable.
-
Homocoupling: The formation of biaryl products from the boronic acid can occur, often promoted by the presence of oxygen.[4] Rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial to minimize this side reaction.
-
Dehalogenation: The bromo-substituent can be replaced by a hydrogen atom. This can be more pronounced at higher temperatures and with certain bases. If dehalogenation is a significant issue, try lowering the reaction temperature or using a milder base.[5]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of 2-aryl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehydes. The protocols outlined in this guide, leveraging both traditional and modern palladium catalyst systems, provide a robust framework for accessing a diverse range of analogs for drug discovery and development programs. Careful consideration of the choice of catalyst, ligand, base, and solvent, along with an understanding of potential side reactions, will enable researchers to efficiently and successfully functionalize this important heterocyclic scaffold.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12879–12882. [Link]
- Wang, X., et al. (2019). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 24(12), 2286. [Link]
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
- Taylor, R. D., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3606-3620. [Link]
- Wikipedia. (2023). Suzuki reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
Application Notes and Protocols for the Reductive Amination of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Introduction: The Strategic Importance of the Pyrrolo[2,3-b]pyrazine Scaffold and C-N Bond Formation
The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-deazapurine, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a valuable core in the design of kinase inhibitors and other therapeutic agents. The functionalization of this core, particularly through the introduction of diverse amine functionalities at the 7-position, is a critical strategy for modulating biological activity and optimizing pharmacokinetic properties. 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is a key intermediate in this endeavor, providing a reactive handle for the construction of carbon-nitrogen bonds.
Reductive amination stands out as one of the most powerful and widely utilized methods for the synthesis of amines in the pharmaceutical industry.[1][2][3] Its operational simplicity, broad substrate scope, and the ability to perform it as a one-pot reaction make it a highly attractive transformation.[4] This application note provides a detailed guide to the reductive amination of this compound, offering insights into the mechanistic underpinnings, a comparative analysis of reaction conditions, and a robust, field-proven protocol for researchers in drug development.
Mechanistic Considerations and the Choice of Reagents
The reductive amination of an aldehyde with a primary or secondary amine proceeds through a two-step sequence: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[5][6]
Caption: General Mechanism of Reductive Amination.
A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde.[7] While strong reducing agents like sodium borohydride can reduce both the imine and the aldehyde, milder reagents are preferred for this transformation.
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as a superior reagent for reductive amination for several reasons:[8][9][10][11]
-
Mildness and Selectivity: It is less reactive than sodium cyanoborohydride and does not readily reduce aldehydes and ketones at a significant rate, thus minimizing the formation of alcohol byproducts.[12]
-
Non-Toxicity: It avoids the use of toxic cyanide reagents and their byproducts.[8]
-
Effectiveness under Mildly Acidic Conditions: The reaction can be performed in the presence of a catalytic amount of acetic acid, which facilitates imine formation without compromising the reducing agent.
Given the electron-deficient nature of the pyrazine ring in this compound, which can decrease the nucleophilicity of the carbonyl oxygen and potentially slow down imine formation, the choice of a robust and reliable method is paramount. The use of STAB is particularly well-suited for such substrates.
Comparative Overview of Reaction Conditions
The successful reductive amination of this compound hinges on the careful selection of several key parameters. The following table summarizes common conditions and provides a rationale for their application to the target substrate.
| Parameter | Common Options | Recommended for Target Substrate | Rationale |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, Pyridine-Borane | NaBH(OAc)₃ (STAB) | High selectivity for iminium ions over aldehydes, non-toxic, and commercially available.[8][9][11] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH) | DCE or DCM | Aprotic solvents are preferred to avoid competitive reactions with the reducing agent. DCE is often cited as the solvent of choice for STAB reductions.[9][10][11] |
| Acid Catalyst | Acetic Acid (AcOH), Trifluoroacetic Acid (TFA) | Acetic Acid (catalytic) | Facilitates the dehydration step in imine formation. A catalytic amount is usually sufficient.[8][9] |
| Temperature | 0 °C to room temperature | Room Temperature | The reaction is typically efficient at ambient temperature, offering operational simplicity. |
| Stoichiometry | Amine (1.0-1.2 equiv), Reducing Agent (1.2-1.5 equiv) | Amine (1.1 equiv), STAB (1.5 equiv) | A slight excess of the amine drives imine formation, while an excess of the reducing agent ensures complete conversion of the intermediate. |
Detailed Experimental Protocol
This protocol provides a general method for the reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride.
Caption: Experimental Workflow for Reductive Amination.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Glacial Acetic Acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Dissolve the aldehyde in anhydrous DCE (or DCM) to a concentration of approximately 0.1 M.
-
Add the desired primary or secondary amine (1.1 equiv) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
To this stirring mixture, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes. Note: The addition may cause some gas evolution.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or Ethyl Acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired amine.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, a small additional portion of the amine and STAB can be added. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate and decompose the reducing agent.
-
Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. This can be minimized by ensuring the imine formation step is allowed to proceed before the addition of the reducing agent and by using the milder STAB.
-
Dialkylation with Primary Amines: In some cases, the secondary amine product can react with another molecule of the aldehyde to form a tertiary amine.[11] If this is a significant issue, a two-step procedure of first forming and isolating the imine, followed by its reduction with a less selective reducing agent like sodium borohydride in methanol, can be employed.[9][11]
-
Handling of Reagents: Sodium triacetoxyborohydride is moisture-sensitive and should be handled under an inert atmosphere.
Conclusion
The reductive amination of this compound is a robust and versatile method for the synthesis of a diverse library of 7-substituted-7-deazapurine derivatives. The use of sodium triacetoxyborohydride provides a mild, selective, and scalable protocol suitable for drug discovery and development programs. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access novel chemical matter based on this important heterocyclic scaffold.
References
- Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link][1][2][3][4][14]
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- Chemistry Steps. (n.d.). Reductive Amination.
- Wikipedia. (n.d.). Reductive amination.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Myers, A. (n.d.). Chem 115.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][10][11]
- Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Reddit. (2023, November 3). Reductive amination NaB(AcO)3.
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- 12. reddit.com [reddit.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Libraries from 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde
Introduction: The 5H-pyrrolo[2,3-b]pyrazine Scaffold as a Privileged Core in Medicinal Chemistry
The 5H-pyrrolo[2,3-b]pyrazine core, an isostere of purine, is a recognized "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into a multitude of biologically active molecules.[1][2] Notably, derivatives of this scaffold have shown significant promise as kinase inhibitors, antivirals, and anti-proliferative agents.[1][2] The strategic functionalization of this core is therefore a critical endeavor in the pursuit of novel therapeutics.
This guide provides a comprehensive overview and detailed protocols for the derivatization of a highly versatile starting material: 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde . This molecule offers two orthogonal points for diversification: the 2-bromo position, which is amenable to a wide range of cross-coupling reactions, and the 7-carbaldehyde, a gateway for condensation and multicomponent reactions. The strategic protection of the pyrrole nitrogen, for instance with a tosyl group, can further enhance its utility in certain synthetic routes by improving solubility and preventing side reactions.[3]
Strategic Overview for Library Synthesis
The generation of a diverse chemical library from this compound can be systematically approached by targeting its two reactive sites. The following sections will provide detailed, field-proven protocols for key transformations at both the C2 and C7 positions.
Figure 1: Synthetic strategies for the diversification of the core scaffold.
Part 1: Derivatization at the C2 Position via Cross-Coupling Reactions
The bromine atom at the C2 position serves as an excellent handle for the introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the steric and electronic properties at this vector.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[4] For heteroaryl halides like our starting material, the choice of catalyst, ligand, and base is crucial for achieving high yields and preventing catalyst deactivation.
Rationale for Conditions:
-
Catalyst System: A pre-catalyst like Pd(dppf)Cl₂ is often effective for nitrogen-containing heterocycles as the dppf ligand provides both the necessary electron richness and steric bulk to facilitate the catalytic cycle.[5]
-
Base: An inorganic base such as K₂CO₃ or K₃PO₄ is typically used to activate the boronic acid/ester for transmetalation.[6][7]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly employed to ensure the solubility of both the organic and inorganic reagents.[5][6]
Detailed Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 or 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 80-100 | 70-95 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 75-98 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 60-85 |
Table 1: Recommended conditions for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[8] This reaction is particularly valuable for introducing primary and secondary amines, which can serve as crucial pharmacophores.
Rationale for Conditions:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or BINAP is highly effective for the amination of heteroaryl halides.[8][9]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle.[9]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.[8][9]
Detailed Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the desired primary or secondary amine (1.1-1.5 equiv), Pd₂(dba)₃ (0.02-0.05 equiv), the phosphine ligand (0.04-0.1 equiv), and NaOtBu (1.5-2.0 equiv) to a flame-dried Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | 65-90 |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100-110 | 60-85 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 70-92 |
Table 2: Recommended conditions for Buchwald-Hartwig amination.
Part 2: Derivatization at the C7 Position via Aldehyde Chemistry
The 7-carbaldehyde functionality is a versatile handle for constructing a wide range of heterocyclic systems through condensation and multicomponent reactions.
Protocol 3: Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[1][10]
Rationale for Conditions:
-
Catalyst: A weak base like piperidine or a Lewis acid can catalyze the reaction. Solvent-free conditions or the use of green solvents are often employed.[1]
-
Active Methylene Compounds: A variety of active methylene compounds such as malononitrile, ethyl cyanoacetate, and cyanoacetamide can be used to generate diverse products.[10]
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the active methylene compound (1.1 equiv) in a suitable solvent like ethanol or isopropanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equiv).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often complete within a few hours.
-
Work-up: The product often precipitates from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The solid product can be collected by filtration and washed with a cold solvent to afford the pure product.
Sources
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- 2. Gewald Reaction [organic-chemistry.org]
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- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. banglajol.info [banglajol.info]
Application Notes and Protocols: 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde in Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrrolo[2,3-b]pyrazine Scaffold
In the landscape of modern medicinal chemistry, the 5H-pyrrolo[2,3-b]pyrazine core has emerged as a "privileged scaffold". Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an ideal bioisostere for purines, enabling it to effectively interact with the ATP-binding sites of various kinases.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is a highly versatile and valuable intermediate in the synthesis of a new generation of kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this key building block. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and methodologies for biological evaluation, with a focus on the development of inhibitors for Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK).
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrN₃O | [3] |
| Molecular Weight | 226.03 g/mol | [3] |
| CAS Number | 1185428-32-3 | [3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [5] |
| Storage | Inert atmosphere, 2-8°C | [4] |
Synthetic Protocols: From Intermediate to Potent Inhibitor
The strategic placement of the bromine atom and the aldehyde group on the 5H-pyrrolo[2,3-b]pyrazine core provides two orthogonal handles for chemical elaboration, allowing for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Protocol 1: Proposed Synthesis of this compound
Reaction Scheme:
Caption: Proposed Vilsmeier-Haack formylation route.
Step-by-Step Procedure:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Allow the mixture to stir at 0°C for 30 minutes.
-
Addition of Starting Material: Dissolve 2-Bromo-5H-pyrrolo[2,3-b]pyrazine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Rationale: The pyrrole ring of the 5H-pyrrolo[2,3-b]pyrazine system is electron-rich and susceptible to electrophilic aromatic substitution. The Vilsmeier-Haack reaction provides a mild and effective method for the introduction of a formyl group at the C7 position.[7]
Protocol 2: Suzuki-Miyaura Cross-Coupling for C2-Arylation
The bromine atom at the C2 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl moieties.[8][9] This is a critical step in building the pharmacophore of many kinase inhibitors.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling workflow.
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the desired arylboronic acid or its pinacol ester (1.2 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equivalents), and a base like potassium carbonate (K₂CO₃, 2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with water.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Rationale: The Suzuki-Miyaura coupling is a robust and highly versatile C-C bond-forming reaction with a broad substrate scope and tolerance for various functional groups, making it ideal for the late-stage functionalization of complex molecules in drug discovery.[10]
Protocol 3: Reductive Amination for Aldehyde Modification
The aldehyde group at the C7 position is a versatile functional group that can be readily converted into a variety of other functionalities. Reductive amination is a powerful method to introduce substituted amines, a common feature in many bioactive compounds.
Reaction Scheme:
Caption: Reductive amination workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the 2-Aryl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (1 equivalent) in an anhydrous solvent such as 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.2 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Rationale: Reductive amination is a highly efficient and chemoselective method for the formation of C-N bonds. The use of a mild reducing agent like sodium triacetoxyborohydride allows for a one-pot procedure and is tolerant of a wide range of functional groups.[11]
Application in Kinase Inhibitor Development
The 5H-pyrrolo[2,3-b]pyrazine scaffold has been successfully employed in the development of inhibitors for several important kinase targets.
FGFR Inhibitors
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive the growth of various cancers.[12] Several potent FGFR inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine core have been developed.[13]
Illustrative Signaling Pathway:
Caption: Inhibition of the FGFR signaling pathway.
JAK Inhibitors
The Janus Kinase (JAK) family of non-receptor tyrosine kinases are crucial components of the JAK-STAT signaling pathway, which is central to the immune response.[14] Inhibitors of JAKs are effective treatments for autoimmune diseases like rheumatoid arthritis and myelofibrosis. The 5H-pyrrolo[2,3-b]pyrazine scaffold has been utilized to develop potent and selective JAK inhibitors.[6]
Protocols for Biological Evaluation
Protocol 4: In Vitro Kinase Inhibition Assay (Example: FGFR1)
This protocol describes a general method for determining the in vitro potency of a synthesized compound against a target kinase, using FGFR1 as an example. The ADP-Glo™ Kinase Assay is a common and reliable method.[15]
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).
-
Dilute the FGFR1 enzyme and the substrate (e.g., a poly(Glu, Tyr) peptide) in the kinase buffer.
-
Prepare a solution of ATP in the kinase buffer.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the test compound dilution (or DMSO for control).
-
Add 2 µl of the diluted FGFR1 enzyme.
-
Initiate the reaction by adding 2 µl of the ATP/substrate mixture.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Self-Validation: The assay includes positive controls (no inhibitor) and negative controls (no enzyme) to ensure the validity of the results. The Z'-factor, a statistical measure of assay quality, should be calculated to confirm the robustness of the assay.
Conclusion
This compound is a cornerstone intermediate for the synthesis of a diverse range of kinase inhibitors. Its strategic functionalization allows for the fine-tuning of biological activity and physicochemical properties. The protocols and insights provided in this guide are intended to empower researchers in their drug discovery efforts, facilitating the development of novel and effective targeted therapies. The versatility of this scaffold ensures its continued importance in the field of medicinal chemistry for the foreseeable future.
References
- Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays.
- ResearchGate. (n.d.). Identification of JAK2 JH2 catalytic activity in vitro.
- BPS Bioscience. (n.d.). JAK2 (Janus Kinase 2) Assay Kit.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Buchwald, S. L., & Martin, R. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 124(40), 11604–11605.
- The Organic Chemistry Portal. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(105), 86581-86584.
- Rajput, A. P., & Patil, S. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
- Singh, P. P., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(1), 184-189.
- ResearchGate. (n.d.). The synthesis of 5H-pyrrolo [3,4-b] pyrazine.
- G-Biosciences. (n.d.). 2-bromo-5H-pyrrolo[2, 3-b]pyrazine-7-carbaldehyde, min 97%, 1 gram.
- PubChem. (n.d.). 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde.
- National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry, 14(10), 1845-1875.
- Molecules. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 17562-17574.
- RSC Publishing. (2016). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 6(106), 104619-104626.
- Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
- INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(2), 79-85.
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- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ineosopen.org [ineosopen.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. promega.com [promega.com]
Application Notes & Protocols: A Guide to the Rational Design of FGFR Inhibitors Utilizing the Pyrrolopyrazine Scaffold
Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Abstract: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation through mutations, gene amplifications, or translocations is a key oncogenic driver in a variety of human cancers, including urothelial carcinoma, cholangiocarcinoma, and lung cancer.[2][3][4] This makes the FGFR family an attractive target for therapeutic intervention. This document provides a comprehensive guide to the design, synthesis, and evaluation of potent and selective FGFR inhibitors based on the versatile 5H-pyrrolo[2,3-b]pyrazine scaffold, a privileged core structure in modern kinase inhibitor discovery.[5][6] We will detail the underlying scientific rationale, provide step-by-step experimental protocols, and offer insights into structure-activity relationship (SAR) analysis to guide successful drug discovery campaigns.
The Scientific Rationale: Targeting FGFR and the Role of the Pyrrolopyrazine Scaffold
The FGFR Signaling Pathway: A Central Oncogenic Hub
The FGFR family comprises four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[1] Ligand (Fibroblast Growth Factor - FGF) binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[5] This phosphorylation event triggers the recruitment of adaptor proteins and initiates a cascade of downstream signaling pathways, primarily:
-
RAS-RAF-MAPK Pathway: Predominantly drives cell proliferation.[1]
-
PI3K-AKT/mTOR Pathway: Promotes cell survival and metabolic regulation.[1]
-
PLCγ Pathway: Regulates cell motility and calcium signaling.[1][5]
Dysregulation of this tightly controlled system leads to uncontrolled cell growth, angiogenesis, and invasion, making FGFR a validated target in oncology.[2][7]
The Pyrrolopyrazine Scaffold: A Privileged Kinase Hinge-Binder
The pyrrolopyrazine core is a bioisostere of adenine, the core component of ATP.[8] This structural mimicry allows it to effectively compete with endogenous ATP for binding within the highly conserved ATP-binding pocket of the kinase domain. Its bicyclic, nitrogen-rich structure provides key hydrogen bond donors and acceptors that can form crucial interactions with the "hinge" region of the kinase, a flexible loop connecting the N- and C-lobes of the kinase domain that is essential for inhibitor binding and stabilization.[9] The 5H-pyrrolo[2,3-b]pyrazine scaffold, in particular, has been shown to be an excellent starting point for developing potent and selective FGFR inhibitors.[5][6][10]
Workflow for Pyrrolopyrazine-Based FGFR Inhibitor Development
The development process follows a logical progression from initial design to in vivo validation. This iterative cycle involves chemical synthesis, biological testing, and data-driven optimization to improve potency, selectivity, and drug-like properties.
Protocol: Synthesis of a Representative 5H-pyrrolo[2,3-b]pyrazine Inhibitor
This protocol is adapted from the synthesis of Compound 13 as described by Jiang et al., a potent FGFR inhibitor.[5]
Rationale: This multi-step synthesis builds the core scaffold and then uses a key Suzuki coupling reaction to install the pyrazole moiety. A final substitution reaction adds the ethyl-imidazole group, which explores a key pocket for improving potency.
Materials:
-
3-bromo-5H-pyrrolo[2,3-b]pyrazine
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
1H-imidazole-4-sulfonyl chloride
-
1-fluoro-2-iodoethane
-
1H-pyrazole-4-boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3)
-
Solvents for reaction and purification (Dioxane, Water, Ethyl Acetate, Hexanes)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Sulfonylation of the Pyrrolopyrazine Core: a. Suspend NaH (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (N2 or Ar) at 0 °C. b. Slowly add a solution of 3-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in DMF. c. Stir the mixture at 0 °C for 30 minutes. The solution should become clear as the sodium salt forms. d. Add a solution of 1H-imidazole-4-sulfonyl chloride (1.05 eq) in DMF dropwise. e. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS. f. Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate. g. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. h. Purify the crude product by silica gel chromatography to yield 5-((1H-imidazol-4-yl)sulfonyl)-3-bromo-5H-pyrrolo[2,3-b]pyrazine.
-
Alkylation of the Imidazole Nitrogen: a. Dissolve the product from Step 1 in a suitable solvent like DMF. b. Add a base such as K2CO3 (2.0 eq) followed by 1-fluoro-2-iodoethane (1.5 eq). c. Heat the reaction to 50-60 °C and stir for 12-18 hours, monitoring for completion. d. Cool the reaction, dilute with water, and extract with ethyl acetate. e. Purify the crude product via chromatography to obtain the alkylated intermediate.
-
Suzuki Coupling: a. To a microwave vial or flask, add the bromo-intermediate from Step 2 (1.0 eq), 1H-pyrazole-4-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl2 (0.1 eq), and K2CO3 (2.5 eq). b. Purge the vessel with an inert atmosphere. c. Add a degassed mixture of dioxane and water (e.g., 4:1 ratio). d. Heat the reaction at 100-120 °C for 1-2 hours (or use microwave irradiation at 120 °C for 20-30 minutes). e. Monitor the reaction by LC-MS. Upon completion, cool to room temperature. f. Dilute with ethyl acetate and filter through celite to remove the catalyst. g. Wash the filtrate with water and brine, dry over Na2SO4, and concentrate. h. Purify the final compound by silica gel chromatography or preparative HPLC. i. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.[5]
Protocols: Biological Evaluation of Pyrrolopyrazine FGFR Inhibitors
In Vitro FGFR Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a recombinant FGFR enzyme. The amount of ADP produced, which is directly proportional to kinase activity, is quantified using a luminescence-based method like the ADP-Glo™ Kinase Assay.[11][12][13]
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 enzymes
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[11]
-
Substrate (e.g., poly(E,Y)4:1)
-
ATP solution
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer
Step-by-Step Protocol:
-
Compound Plating: a. Prepare serial dilutions of your test compounds in DMSO. A typical starting range is 10 mM down to sub-nanomolar concentrations. b. Transfer a small volume (e.g., 25 nL) of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells for 0% inhibition (high control) and wells without enzyme for 100% inhibition (low control).
-
Kinase Reaction: a. Prepare a 2X Kinase/Substrate solution in Kinase Buffer. The final enzyme concentration should be optimized for each FGFR isoform to achieve ~10-30% ATP consumption in the linear range of the reaction. b. Add 2.5 µL of the 2X Kinase/Substrate solution to each well of the assay plate. c. Prepare a 2X ATP solution in Kinase Buffer. The concentration should be at or near the Km of ATP for the enzyme (typically 10-50 µM). d. To initiate the reaction, add 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL. e. Incubate the plate at room temperature for 60 minutes.[11]
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes.[11] c. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. d. Incubate at room temperature for 30 minutes.[11] e. Read the luminescence on a plate reader.
-
Data Analysis: a. Normalize the data using the high and low controls. b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter dose-response curve to determine the IC50 value for each compound.
Cell-Based Proliferation Assay
Principle: This assay determines the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on FGFR signaling for growth and survival. Cell lines with known FGFR amplifications (e.g., SNU-16 for FGFR2) or mutations are ideal.[14][15]
Materials:
-
FGFR-dependent cancer cell line (e.g., SNU-16, RT-112) and a control cell line with low/no FGFR expression.
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test compounds dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar (e.g., MTT, SRB).
-
Sterile, clear-bottomed 96-well cell culture plates.
-
Luminometer.
Step-by-Step Protocol:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. c. Incubate overnight (37 °C, 5% CO2) to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be ≤ 0.1%. b. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include DMSO-only vehicle controls. c. Incubate the plate for 72 hours (37 °C, 5% CO2).
-
Viability Measurement (using CellTiter-Glo®): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence on a plate reader.
-
Data Analysis: a. Calculate the percentage of cell growth inhibition relative to the vehicle control. b. Plot the percent inhibition versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Western Blot Analysis of FGFR Pathway Inhibition
Principle: This protocol verifies that the inhibitor is blocking the intended target within the cell. It measures the phosphorylation status of FGFR and key downstream proteins like FRS2α and ERK, which should decrease upon effective target engagement.[16][17]
Materials:
-
FGFR-dependent cell line.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-p-FGFR, anti-total-FGFR, anti-p-FRS2α, anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours if ligand stimulation is required. c. Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2-4 hours. d. If applicable, stimulate with FGF ligand (e.g., 10 ng/mL FGF2) for the last 15 minutes of incubation. e. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. f. Scrape the cells, collect the lysate, and clarify by centrifugation at 4 °C.
-
Protein Quantification and Electrophoresis: a. Determine the protein concentration of each lysate using the BCA assay. b. Normalize the protein amounts and prepare samples with Laemmli buffer. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis.
-
Immunoblotting: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the desired primary antibody overnight at 4 °C with gentle agitation. d. Wash the membrane three times with TBST. e. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again three times with TBST. g. Apply ECL substrate and capture the signal using an imaging system. h. Strip and re-probe the membrane for total protein and loading controls as needed.
Data Interpretation and Structure-Activity Relationship (SAR) Analysis
The goal of SAR is to understand how chemical modifications to the inhibitor scaffold affect its biological activity. This knowledge guides the design of more potent and selective molecules.
Exemplary SAR Table
The following table, based on data from the literature, illustrates how modifications to different parts of the 5H-pyrrolo[2,3-b]pyrazine scaffold can impact FGFR1 inhibitory activity.[5]
| Compound ID | R1 (Pyrazole Substitution) | R2 (Imidazole Substitution) | FGFR1 IC50 (nM) | Rationale for Change |
| Ref-Cmpd (13) | H | Ethyl | 0.6 | Potent lead compound. |
| Analog A | Isopropyl | Ethyl | >10,000 | Investigating steric tolerance at R1. Result: Large groups are not tolerated. |
| Analog B | -C(O)CH3 | Ethyl | 21.0 | Testing hydrogen bond acceptors at R1. Result: Moderate activity restored, but less potent than H. |
| Analog C | H | H | 10.0 | Baseline activity without R2 substitution. |
| Analog D | H | Isopropyl | 3.0 | Testing larger alkyl groups at R2. Result: Isopropyl is well-tolerated, similar to ethyl. |
| Analog E | H | Cyclopentylmethyl | 129.0 | Probing for larger hydrophobic interactions at R2. Result: Large, bulky groups decrease potency. |
Key SAR Insights:
-
Scaffold: The 5H-pyrrolo[2,3-b]pyrazine core is critical for hinge binding and overall activity.[5][6]
-
R1 Position (Pyrazole): This group interacts near the DFG motif of the kinase. The unsubstituted pyrazole ring appears optimal for FGFR1 potency. Both bulky alkyl groups and hydrogen bond acceptors at this position generally reduce activity compared to the simple N-H.[5]
-
R2 Position (Imidazole substituent): This vector points towards the solvent-exposed region. Small alkyl groups like ethyl and isopropyl are well-tolerated and significantly boost potency compared to the unsubstituted imidazole, likely by making favorable hydrophobic contacts.[5] However, larger or more complex substituents in this region lead to a loss of activity, suggesting a defined pocket size.[5][18]
References
- Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. (n.d.). Cells.
- Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., Xu, Y., Ma, Y., Ai, J., Shen, J., Ding, J., & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698.
- FGF/FGFR signaling pathway involved resistance in various cancer types. (2020). Journal of Experimental & Clinical Cancer Research.
- Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. (n.d.). MDPI.
- Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. (n.d.). Frontiers in Pharmacology.
- Targeting FGFR in Cancer Therapy: From Biological Mechanisms to Clinical Breakthroughs. (2025). Nature.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). PubMed Central.
- Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. (2025). PubMed.
- LanthaScreen Eu kinase binding assay for FGFR1 Overview. (n.d.). Thermo Fisher Scientific.
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (n.d.). ResearchGate.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (n.d.). PubMed.
- Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold. (2019). PubMed.
- Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. (n.d.). NIH.
- Design, synthesis, and biological evaluation of selective covalent inhibitors of FGFR4. (2024). European Journal of Medicinal Chemistry.
- Pyrrolo[2,1-f][1][3][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). SpringerLink.
- Journal of Medicinal Chemistry Ahead of Print. (n.d.). ACS Publications.
- Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. (2025). ACS Publications.
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). PubMed.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
- Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. (n.d.). PubMed.
- The structure of pyrrolopyrazine derivatives with antitumor activity. (n.d.). ResearchGate.
- FGFR cell lines: A comprehensive approach to drug discovery and evaluation, from small molecules to biologics, covering binding to activation. (2025). AACR Journals.
- Evaluation of an assay to predict response to a FGFR-inhibitor: Ver 1. (n.d.). Health Research Authority.
- Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2017). Preprints.org.
- Developing FGFR4 Inhibitors as Potential Anti-Cancer Agents via In Silico Design, Supported by In Vitro and Cell-Based Testing. (2025). ResearchGate.
- Human FGFR3 Reporter Assay Kit. (n.d.). Indigo Biosciences.
- Fibroblast Growth Factor Receptor Inhibitors as a Cancer Treatment: From a Biologic Rationale to Medical Perspectives. (n.d.). AACR Journals.
- FGFR1 Kinase Assay. (n.d.). Promega Corporation.
- Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. (2023). NIH.
- FGFR3 (K650E) Kinase Assay. (n.d.). Promega Corporation.
- FGFR2 Kinase Assay. (n.d.). Promega Corporation.
- Human FGFR1/2 Reporter Assay Kit. (n.d.). Indigo Biosciences.
Sources
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Application Notes and Protocols for High-Throughput Screening of 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde Derivatives
Introduction: The Therapeutic Potential of the Pyrrolo[2,3-B]pyrazine Scaffold
The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this heterocyclic system have demonstrated significant potential as inhibitors of various protein kinases, a class of enzymes crucial in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] Specifically, derivatives of 2-Bromo-5H-pyrrolo[2,3-B]pyrazine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and other key kinases implicated in oncogenesis.[3][4][5]
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[6][7][8] This document provides detailed application notes and protocols for the high-throughput screening of derivatives of 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde, with a focus on assays targeting protein kinases and G-protein coupled receptors (GPCRs), another major class of drug targets.
I. High-Throughput Screening for Kinase Inhibitors
Given that the pyrrolo[2,3-b]pyrazine scaffold is a known kinase inhibitor, a primary focus of an HTS campaign for its derivatives would be to identify and characterize their kinase inhibitory activity.
A. Assay Principle: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust and widely used technology in HTS due to its high sensitivity, low background, and resistance to interference from library compounds.[9][10] The assay measures the phosphorylation of a substrate by a kinase.
Here, we will describe a universal TR-FRET kinase assay adaptable for screening inhibitors of various kinases that may be targeted by 2-Bromo-5H-pyrrolo[2,3-B]pyrazine derivatives, such as FGFRs. The general principle involves a biotinylated substrate and a europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the europium donor and a streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal.[11]
Diagram: TR-FRET Kinase Assay Principle
Caption: Workflow of a TR-FRET kinase inhibition assay.
B. Experimental Protocol: TR-FRET Kinase Assay
This protocol is a general guideline and should be optimized for the specific kinase of interest (e.g., FGFR1).
1. Materials and Reagents:
-
Kinase: Recombinant human kinase (e.g., FGFR1), GST-tagged.
-
Substrate: Biotinylated peptide substrate (e.g., Biotin-Pyk2 (Tyr402) for FGFR1).[12]
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Detection Reagents:
-
Europium-labeled anti-phospho-tyrosine antibody.
-
Streptavidin-XL665 (or other suitable acceptor).
-
-
Stop/Detection Buffer: Assay buffer containing EDTA to stop the kinase reaction.
-
Test Compounds: Derivatives of this compound dissolved in 100% DMSO.
-
Plates: Low-volume 384-well black plates.
-
Plate Reader: TR-FRET compatible plate reader.[13]
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. A common starting concentration is 10 mM. Further dilute the compounds in assay buffer to the desired final concentrations (typically 4x the final assay concentration).
-
Kinase Reaction (10 µL final volume):
-
Add 2.5 µL of the 4x test compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 2.5 µL of 4x substrate to each well.
-
Add 2.5 µL of 4x kinase to each well.
-
Initiate the reaction by adding 2.5 µL of 4x ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
-
Detection:
-
Prepare a 2x detection mix containing the Europium-labeled antibody and Streptavidin-XL665 in stop/detection buffer.
-
Add 10 µL of the 2x detection mix to each well to stop the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Read the plate on a TR-FRET enabled plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.[14]
-
3. Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.
| Parameter | Recommended Starting Concentration/Condition |
| Kinase (e.g., FGFR1) | 1-5 nM |
| Substrate (e.g., Biotin-Pyk2) | 100-500 nM |
| ATP | Km value for the specific kinase |
| Incubation Time | 60 minutes |
| Plate Format | 384-well low-volume |
II. High-Throughput Screening for GPCR Modulators
While the pyrrolo[2,3-b]pyrazine scaffold is predominantly known for kinase inhibition, its diverse chemical nature warrants screening against other major target classes like GPCRs.
A. Assay Principle: Luminescence-Based cAMP Assay
Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. Gs-coupled receptors activate adenylyl cyclase, increasing cAMP, while Gi-coupled receptors inhibit it. A bioluminescence-based assay can be used to measure changes in intracellular cAMP concentrations.[3][15] This assay is based on the principle that cAMP activates cAMP-dependent protein kinase (PKA), which then consumes ATP. The remaining ATP is detected using a luciferase/luciferin reaction, where the light output is inversely proportional to the cAMP concentration.[15]
Diagram: Luminescence-Based cAMP Assay Principle
Caption: Principle of a luminescence-based cAMP assay for GPCRs.
B. Experimental Protocol: Luminescence-Based cAMP Assay
This protocol is designed for a 384-well format and can be adapted for different GPCRs.
1. Materials and Reagents:
-
Cells: A stable cell line expressing the target GPCR (e.g., CHO-K1 or HEK293).[1][6][16]
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Assay Buffer: HBSS or other suitable buffer.
-
cAMP-Glo™ Assay Kit (or equivalent): Contains reagents for cell lysis, PKA reaction, and luminescence detection.
-
Test Compounds: Derivatives of this compound in DMSO.
-
Reference Agonist and Antagonist: Known ligands for the target GPCR.
-
Plates: 384-well solid white plates.
-
Luminometer: Plate reader with luminescence detection capabilities.
2. Assay Procedure:
-
Cell Plating:
-
Harvest and resuspend cells in culture medium.
-
Seed the cells into 384-well white plates at an optimized density (e.g., 1,000-5,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and reference ligands in assay buffer.
-
Remove the culture medium from the cell plate and add the diluted compounds.
-
For antagonist screening, pre-incubate with test compounds before adding a known agonist at its EC80 concentration.
-
-
Cell Lysis and cAMP Detection:
-
After the appropriate incubation time (e.g., 30 minutes), add the cAMP-Glo™ Lysis Buffer and incubate to lyse the cells and release cAMP.
-
Add the cAMP-Glo™ Detection Solution containing PKA and incubate to allow the enzymatic reaction to proceed.
-
Add the Kinase-Glo® Reagent to measure the remaining ATP.
-
-
Measurement:
-
Measure the luminescence signal using a plate-based luminometer.
-
3. Data Analysis:
-
The raw luminescence data is inversely proportional to the cAMP concentration.
-
For agonist screening, plot the decrease in luminescence against the compound concentration to determine the EC50.
-
For antagonist screening, plot the increase in luminescence (reversal of agonist effect) against the compound concentration to determine the IC50.
| Parameter | Recommended Condition |
| Cell Line | CHO-K1 or HEK293 expressing the target GPCR |
| Seeding Density | 1,000-5,000 cells/well |
| Compound Incubation | 30 minutes |
| Plate Format | 384-well white |
III. Hit Validation and Data Interpretation
A crucial step in any HTS campaign is the validation of initial "hits" to eliminate false positives and confirm the activity of promising compounds.[17]
A. Hit Confirmation Workflow
-
Re-testing: Confirmed hits should be re-tested in the primary assay to ensure reproducibility.
-
Dose-Response Curves: Generate full dose-response curves to accurately determine potency (IC50 or EC50).
-
Orthogonal Assays: Validate hits in a secondary, mechanistically different assay. For example, a kinase inhibitor hit from a TR-FRET assay could be confirmed using a fluorescence polarization (FP) assay.[18][19]
-
Selectivity Profiling: Screen promising hits against a panel of related and unrelated targets to assess their selectivity.[8][20]
-
Structure-Activity Relationship (SAR) Analysis: Test structurally related analogs of the hit compounds to establish an initial SAR.
Diagram: Hit Validation Workflow
Caption: A typical workflow for hit validation in HTS.
B. Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Well-to-Well Variability | Inconsistent pipetting, edge effects, cell clumping. | Calibrate pipettes, use automated liquid handlers, avoid using outer wells, ensure single-cell suspension.[21] |
| Low Z' Factor | Small assay window, high background signal. | Optimize reagent concentrations, use higher quality reagents, choose a more sensitive detection method. |
| False Positives | Compound autofluorescence/quenching, compound aggregation. | Run control assays without enzyme/cells, use red-shifted fluorophores, include detergents in assay buffer.[22] |
| False Negatives | Low compound solubility, compound degradation. | Check compound solubility in assay buffer, ensure proper storage of compound library. |
IV. Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. The high-throughput screening assays detailed in these application notes provide robust and reliable methods for identifying and characterizing derivatives with potent and selective activity against key drug targets such as protein kinases and GPCRs. A systematic approach to assay execution, data analysis, and hit validation is paramount to the success of any drug discovery campaign.
V. References
-
Goueli, S. A., Hsiao, K., & Vidugiriene, J. (2008). A bioluminescent-based, HTS-compatible assay to monitor G-protein-coupled receptor modulation of cellular cyclic AMP. Journal of biomolecular screening, 13(4), 279–287. [Link]
-
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. [Link]
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Multispan, Inc. (n.d.). GPCR Custom Cell Line Development. [Link]
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Multispan, Inc. (n.d.). Multispan GPCR Stable Cell Line Generation for Cell-Based Assay. [Link]
-
Gribbon, P. (n.d.). HTS data analysis workflow. ResearchGate. [Link]
-
Klemm, A. H., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic acids research, 44(15), e127. [Link]
-
ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. [Link]
-
Li, S., et al. (2022). Genome-wide pan-GPCR cell libraries accelerate drug discovery. Acta Pharmaceutica Sinica B, 12(1), 1–13. [Link]
-
Wang, G., et al. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of biomolecular screening, 15(4), 428–437. [Link]
-
Hansel, C. S., et al. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME Blog. [Link]
-
Yasgar, A., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
-
Zhang, Y., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of biomolecular screening, 12(5), 633–640. [Link]
-
GenScript. (n.d.). GPCR Functional Cell-based Assays. [Link]
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Liu, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 703. [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
-
Hill, S. J. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Biochemical Society transactions, 35(Pt 4), 755–758. [Link]
-
Hogue, M., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of visualized experiments : JoVE, (89), 51648. [Link]
-
Agilent. (2012, September 11). Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. [Link]
-
Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. [Link]
-
GenScript. (n.d.). GPCR Stable Cell Lines. [Link]
-
ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol. [Link]
-
Zhang, J. H. (2007). Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays. Methods in molecular biology (Clifton, N.J.), 387, 131–142. [Link]
-
Du, Y. (2015). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in molecular biology (Clifton, N.J.), 1278, 565–575. [Link]
-
Wrzal, P. K., & Grotzinger, C. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Methods in molecular biology (Clifton, N.J.), 1335, 153–161. [Link]
-
ResearchGate. (n.d.). A Bioluminescent-Based, HTS-Compatible Assay to Monitor G-Protein-Coupled Receptor Modulation of Cellular Cyclic AMP. [Link]
-
National Institutes of Health. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. [Link]
-
Tenev, T., et al. (2011). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical biochemistry, 414(2), 241–248. [Link]
-
Du, Y., et al. (2010). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Journal of biomolecular screening, 15(7), 843–851. [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425–430. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8753. [Link]
-
Wang, J., et al. (2013). Discovery of a Series of Novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors. ACS medicinal chemistry letters, 4(6), 557–561. [Link]
-
An, W. F., & Tolliday, N. (2010). The challenge of selecting protein kinase assays for lead discovery optimization. Expert opinion on drug discovery, 5(2), 191–203. [Link]
-
Katoh, M. (2018). Structure, activation and dysregulation of fibroblast growth factor receptor kinases: perspectives for clinical targeting. Expert opinion on therapeutic targets, 22(12), 1015–1030. [Link]
-
Creative Diagnostics. (n.d.). FGFR2 Kinase Inhibitor Screening Assay Kit. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
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Knoevenagel condensation procedure with 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde
Application Note & Protocol
Facilitating C-C Bond Formation: A Detailed Protocol for the Knoevenagel Condensation of 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde
Abstract: This comprehensive guide details the application of the Knoevenagel condensation for the synthesis of α,β-unsaturated systems from this compound. The pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component in various kinase inhibitors.[1][2][3][4] This protocol provides a robust, step-by-step methodology for reacting this heterocyclic aldehyde with an active methylene compound, malononitrile, using piperidine as a catalyst. We delve into the mechanistic underpinnings of the reaction, offer insights into experimental choices, and present a clear workflow for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation, first reported by Emil Knoevenagel, is a cornerstone of carbon-carbon bond formation in organic synthesis.[5][6] It is a modification of the aldol condensation that involves the reaction of a carbonyl compound with an active methylene compound, catalyzed by a base, typically a weak amine.[5][7] The reaction culminates in a dehydration step to yield a stable α,β-unsaturated product.[8]
This reaction is particularly valuable in pharmaceutical development for synthesizing intermediates and final active pharmaceutical ingredients (APIs).[7][9] Its application to complex heterocyclic aldehydes, such as this compound, allows for the extension of the molecule and the introduction of new functional groups, creating novel derivatives for biological screening. The resulting vinyl dinitrile moiety is a versatile functional group, serving as a Michael acceptor and a precursor for various heterocyclic systems.
Reaction Scheme & Mechanism
The overall transformation is as follows:
Scheme 1: Knoevenagel Condensation of this compound with Malononitrile.
Mechanistic Insights:
The reaction proceeds through a well-established pathway when catalyzed by a secondary amine like piperidine.[10]
-
Iminium Ion Formation: The piperidine catalyst first reacts with the aldehyde (1) to form a highly electrophilic iminium ion (I). This activation step makes the carbonyl carbon more susceptible to nucleophilic attack than the original aldehyde.
-
Carbanion Formation: Concurrently, piperidine acts as a base, deprotonating the highly acidic active methylene compound, malononitrile (2), to generate a resonance-stabilized carbanion (II).
-
C-C Bond Formation: The carbanion (II) attacks the electrophilic iminium ion (I), forming a new carbon-carbon bond and yielding an intermediate adduct (III).
-
Catalyst Regeneration & Dehydration: The intermediate (III) undergoes proton transfers and subsequent elimination of the piperidine catalyst and a molecule of water to afford the final, conjugated product (3).[11]
Below is a diagram illustrating the catalytic cycle.
Caption: Catalytic cycle of the piperidine-catalyzed Knoevenagel condensation.
Protocol Considerations & Experimental Design
The success of this protocol relies on the careful selection of reagents and conditions.
-
Active Methylene Compound: Malononitrile is selected due to the high acidity of its methylene protons (pKa ≈ 11), which are readily abstracted by a weak base.[12][13] This high reactivity allows the reaction to proceed under mild conditions.
-
Catalyst: Piperidine is a classic and highly effective catalyst for this transformation.[5][14] A catalytic amount (10-20 mol%) is sufficient. Using a strong base (e.g., NaOH, KOH) is ill-advised as it can promote self-condensation of the aldehyde or other unwanted side reactions.[5]
-
Solvent: Anhydrous ethanol is chosen as the reaction medium. It is a polar protic solvent that effectively dissolves the starting materials and the catalyst. Other alcohols like methanol or isopropanol can also be used. For less soluble substrates, DMF can be considered, though its high boiling point makes it more difficult to remove during workup.[15]
-
Temperature & Monitoring: The reaction can often be run at room temperature or with gentle heating (40-60 °C) to increase the rate. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Greener Alternatives: For optimization and to align with green chemistry principles, researchers can explore alternative conditions. Microwave-assisted synthesis, often under solvent-free conditions, can dramatically reduce reaction times from hours to minutes.[16][17][18][19][20] Using water as a solvent has also been reported for certain Knoevenagel condensations, offering a more environmentally benign process.[21][22]
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis.
Caption: Step-by-step experimental workflow for the synthesis.
Materials & Reagents:
| Reagent | Mol. Wt. | Amount (mg) | Millimoles (mmol) | Equivalents |
| This compound (1)[23] | 226.03 | 226 | 1.0 | 1.0 |
| Malononitrile (2) | 66.06 | 73 | 1.1 | 1.1 |
| Piperidine | 85.15 | 17 | 0.2 | 0.2 |
| Anhydrous Ethanol | - | 10 mL | - | - |
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (226 mg, 1.0 mmol) and malononitrile (73 mg, 1.1 mmol).
-
Solvent Addition: Add 10 mL of anhydrous ethanol to the flask and stir the mixture until all solids are dissolved. The solution may be gently warmed if necessary.
-
Catalyst Addition: Using a micropipette, add piperidine (17 mg, ~20 µL, 0.2 mmol) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature (or at 50 °C for an accelerated rate) and monitor its progress using TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 2-6 hours.
-
Product Isolation (Workup): Once the starting aldehyde is consumed, cool the reaction mixture to room temperature. Slowly pour the mixture into 30 mL of cold deionized water while stirring. A precipitate should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake sequentially with cold water (2 x 10 mL) and a small amount of cold ethanol (5 mL) to remove residual impurities.
-
Drying and Purification: Dry the collected solid under vacuum. The crude product is often of high purity. If further purification is required, recrystallization from ethanol or column chromatography on silica gel can be performed.
-
Characterization: The final product, 2-( (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methylene)malononitrile, should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity. The theoretical yield is approximately 274 mg.
Conclusion
This application note provides a reliable and well-grounded protocol for the Knoevenagel condensation of this compound. By explaining the rationale behind the choice of reagents and conditions, this guide empowers researchers to not only replicate the procedure but also to adapt it for other heterocyclic aldehydes. The synthesis of such α,β-unsaturated pyrrolopyrazine derivatives is a valuable step in the discovery of novel therapeutic agents, particularly in the field of oncology.
References
- Wikipedia.
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- SpringerLink. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link]
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- MDPI. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]
- OAText. Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. [Link]
- Semantic Scholar. Microwave-Assisted and Efficient Solvent-Free Knoevenagel Condensation.
- Royal Society of Chemistry.
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- Taylor & Francis Online.
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- Banaras Hindu University.
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Application Notes and Protocols: Utilizing 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde as a Fragment in Drug Discovery
Introduction: The Strategic Value of the Pyrrolo[2,3-b]pyrazine Scaffold
The 5H-pyrrolo[2,3-b]pyrazine, a 7-azaindole isostere, has emerged as a privileged scaffold in medicinal chemistry, particularly in the domain of kinase inhibition.[1][2] Its unique electronic properties and ability to form critical hydrogen bond interactions within ATP-binding sites have led to the development of potent inhibitors for targets such as Fibroblast Growth Factor Receptors (FGFRs).[3][4] Fragment-Based Drug Discovery (FBDD) offers a powerful paradigm for exploring the chemical space around this valuable core.[5][6] By starting with low molecular weight fragments, FBDD facilitates a more efficient exploration of binding interactions, often leading to lead compounds with superior physicochemical properties.[6]
This guide provides a detailed technical overview for the utilization of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (MW: 226.03 g/mol )[7] as a strategic fragment in drug discovery campaigns. The aldehyde functionality serves as a versatile chemical handle for subsequent elaboration, while the bromine atom provides a vector for C-C coupling reactions, enabling rapid analogue synthesis during hit-to-lead optimization.[8]
Chemical Synthesis and Characterization
Proposed Synthetic Protocol
The synthesis begins with the commercially available 2-Bromo-5H-pyrrolo[2,3-b]pyrazine. To control the regioselectivity of the subsequent formylation, the pyrrole nitrogen must be protected. A tosyl group is a suitable choice, as it is robust and can be removed under relatively mild conditions. The formylation is then achieved via a Vilsmeier-Haack reaction, a classic method for introducing an aldehyde group to electron-rich heterocycles.[9][10][11]
Step 1: N-Tosylation of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine [8]
-
To a solution of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF) at 0 °C, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes to facilitate deprotonation.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, carefully quench the reaction with ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.
Step 2: Vilsmeier-Haack Formylation [9][10][11]
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF) at 0 °C. Stir for 30 minutes.
-
Add the 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) dissolved in a minimal amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde.
Step 3: Deprotection of the Tosyl Group
-
Dissolve the protected aldehyde in a mixture of methanol and water.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq) or sodium hydroxide (NaOH, 2.0 eq).
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield the final product, this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Bromo-5H-pyrrolo[2,3-b]pyrazine | C₆H₄BrN₃ | 198.02 | 875781-43-4 |
| 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | C₁₃H₁₀BrN₃O₂S | 352.21 | 1201186-54-0 |
| This compound | C₇H₄BrN₃O | 226.03 | 1185428-32-3[7] |
| Table 1: Physicochemical Properties of Key Compounds |
Fragment Screening Cascade: Identifying High-Quality Hits
The identification of fragments that bind to the target of interest is the first critical step in FBDD.[6][12] Due to the typically weak affinities of fragments (µM to mM range), sensitive biophysical techniques are required.[6][13] A multi-tiered screening cascade is recommended to efficiently identify and validate true binders while eliminating false positives.[14]
Figure 1: A typical fragment screening cascade.
Protocol 1: Primary Screening with Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening.[13][14] It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.
-
Preparation:
-
Prepare a stock solution of the purified target protein (0.1-0.2 mg/mL) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.
-
-
Assay Setup (384-well plate):
-
To each well, add 10 µL of the protein solution.
-
Add 0.1 µL of the fragment stock solution (final concentration: 100 µM). Include DMSO-only controls.
-
Add 1 µL of the diluted fluorescent dye.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute, collecting fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate melting curves.
-
Calculate the first derivative of the curves to determine the Tm.
-
A significant positive shift in Tm (ΔTm ≥ 2 °C) in the presence of the fragment compared to the DMSO control indicates potential binding.
-
Protocol 2: Hit Validation with NMR Spectroscopy
NMR spectroscopy is a powerful tool for validating hits from primary screens as it directly observes the binding event.[6][12] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly well-suited for fragment screening.
-
Sample Preparation:
-
Prepare a solution of the target protein (10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).
-
Prepare a 100 mM stock solution of the fragment in deuterated DMSO (DMSO-d₆).
-
The final sample should contain the protein and the fragment (e.g., 1 mM) in the deuterated buffer.
-
-
NMR Experiment:
-
Acquire a standard 1D proton NMR spectrum of the fragment alone for reference.
-
Acquire an STD NMR spectrum of the protein-fragment mixture. This involves two experiments: one with on-resonance saturation of the protein signals and one with off-resonance saturation.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
The presence of signals in the STD spectrum corresponding to the fragment's protons confirms that the fragment binds to the protein. The intensity of the STD signals can provide information about which parts of the fragment are in close contact with the protein.
-
Protocol 3: Biophysical Characterization of Validated Hits
Validated hits should be further characterized to understand their binding thermodynamics and to obtain structural information for guiding optimization.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D, ΔH, and ΔS).[14] This is the gold standard for determining binding affinity.
-
X-ray Crystallography: Obtaining a co-crystal structure of the fragment bound to the target protein provides invaluable high-resolution information about the binding mode.[12][15] This structural data is crucial for the subsequent hit-to-lead optimization phase.
Hit-to-Lead Optimization: Evolving Fragments into Leads
Once a validated hit like this compound is identified, the next phase is to evolve it into a more potent lead compound.[16][17][18][19][20] The dual functionality of this fragment provides multiple avenues for chemical elaboration.
Figure 2: Hit-to-lead optimization strategies for the title fragment.
Strategy 1: Fragment Growing
This is the most common strategy, where the fragment is elaborated to pick up additional interactions with the target protein.[6]
-
Vector 1 (C7-Aldehyde): The aldehyde group is a versatile handle for forming new C-C or C-N bonds.
-
Reductive Amination: Reaction with a diverse library of primary and secondary amines can introduce a wide range of substituents, exploring nearby pockets for additional interactions.
-
Wittig Reaction or Horner-Wadsworth-Emmons Olefination: These reactions can be used to introduce larger, more rigid linkers and functional groups.
-
Aldol Condensation: Reaction with ketones or other aldehydes can be used to build larger carbon skeletons.
-
-
Vector 2 (C2-Bromo): The bromine atom is ideal for transition-metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of aryl or heteroaryl groups, which can form pi-stacking or other hydrophobic interactions.
-
Sonogashira Coupling: Reaction with terminal alkynes can introduce linear linkers to probe deeper pockets.
-
Buchwald-Hartwig Amination: This reaction can be used to introduce various amine substituents.
-
Strategy 2: Fragment Linking and Merging
If a second fragment is found to bind in a nearby pocket, the two fragments can be linked together to create a single, high-affinity molecule.[6] Alternatively, if a second fragment overlaps with the initial hit, they can be merged to create a novel scaffold with improved properties. These strategies heavily rely on structural information from X-ray crystallography or NMR to guide the design of appropriate linkers or merged structures.
Conclusion
This compound represents a highly valuable and strategically designed fragment for FBDD campaigns, particularly against kinase targets. Its core scaffold is known to engage with key active site residues, and its dual functional handles—the aldehyde and the bromide—provide medicinal chemists with a versatile platform for rapid and efficient hit-to-lead optimization. By employing a systematic biophysical screening cascade and leveraging structure-guided design, this fragment can serve as an excellent starting point for the discovery of novel and potent therapeutic agents.
References
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). Molecules. [Link]
- Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. (2016). Journal of Medicinal Chemistry. [Link]
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2013).
- Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021). RSC Advances. [Link]
- Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II C
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters. [Link]
- A three-stage biophysical screening cascade for fragment-based drug discovery. (2013).
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
- Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Fragment-Based Drug Discovery. CHI. [Link]
- Fragment-based lead discovery. Wikipedia. [Link]
- Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. (1973). Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Fragment-based screening: A new paradigm for ligand and target discovery. (2022). SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
- Biophysical screening in fragment-based drug design: a brief overview. (2019). Bioscience Horizons. [Link]
- Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences. [Link]
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). Molecules. [Link]
- Biophysical Screening for the Discovery of Small-Molecule Ligands. (2016). Methods in Molecular Biology. [Link]
- Hit-to-lead in drug discovery. (2016). Drug Target Review. [Link]
- Hit-to-Lead & Lead Optimiz
- Six Biophysical Screening Methods Miss a Large Proportion of Crystallographically Discovered Fragment Hits: A Case Study. (2016).
- Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. (2018). Expert Opinion on Drug Discovery. [Link]
- Hit To Lead. SpiroChem. [Link]
- In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors. (2024). Journal of Computer-Aided Molecular Design. [Link]
- Hit & Lead Discovery. AXXAM. [Link]
- 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. American Elements. [Link]
- Alan E. Bilsland, Angelo Pugliese and Justin Bower. Royal Society of Chemistry. [Link]
- 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. MySkinRecipes. [Link]
- Concepts and Core Principles of Fragment-Based Drug Design. (2019). Molecules. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 12. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Hit-to-Lead & Lead Optimization | [venenumbiodesign.com]
- 18. Hit To Lead | SpiroChem [spirochem.com]
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- 20. axxam.com [axxam.com]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde
Welcome to the technical support center for the purification of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (CAS No. 1185428-32-3). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating this highly functionalized heterocyclic compound. The inherent properties of this molecule—possessing a polar heterocyclic core, a hydrogen-bonding aldehyde, and a reactive pyrrolic N-H group—present unique challenges that demand a carefully considered purification strategy.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the field.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying this compound: Normal-Phase or Reversed-Phase Chromatography?
A1: Both normal-phase and reversed-phase chromatography are viable options, but the optimal choice depends on the impurity profile and the scale of your purification.
-
Normal-Phase Chromatography (NPC): This is the most common starting point. It utilizes a polar stationary phase like silica gel with non-polar to moderately polar organic solvents.
-
Rationale & Expertise: The pyrrolopyrazine core and aldehyde group make the target compound quite polar. Therefore, standard non-polar solvent systems like ethyl acetate/hexane are often insufficient. You will likely need a more potent mobile phase, such as a dichloromethane (DCM)/methanol (MeOH) gradient.[1]
-
Causality: The primary separation mechanism in NPC is adsorption. The polar functional groups on your molecule will interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This can be both an advantage for separating less polar impurities and a significant challenge, potentially leading to poor peak shape or irreversible binding.
-
-
Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (e.g., C18-bonded silica) with polar, often aqueous, mobile phases.
-
Rationale & Expertise: RPC is frequently the method of choice for purifying highly polar heterocyclic compounds that behave poorly on silica.[2][3] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an acid modifier like 0.1% formic acid to improve peak shape.[2]
-
Causality: In RPC, the separation is based on partitioning. More polar molecules have a lower affinity for the non-polar C18 chains and elute earlier. This can provide excellent resolution for polar compounds. The main drawback is the need to remove water from the collected fractions, which may require lyophilization (freeze-drying).[2]
-
Recommendation: Begin with a thorough Thin Layer Chromatography (TLC) analysis using a silica plate to assess separation in various normal-phase solvent systems. If you observe significant streaking or your compound remains at the baseline even in highly polar systems, transitioning to a C18 reversed-phase method is a logical and efficient next step.
Q2: My compound streaks severely on the silica TLC plate, making it impossible to determine an appropriate Rf. What causes this and how can I fix it?
A2: Streaking (or tailing) is a classic sign of strong, undesirable interactions between your compound and the stationary phase.
-
Underlying Cause: The nitrogen atoms in the pyrazine and pyrrole rings can interact with the acidic silanol groups on the silica gel surface. This leads to inconsistent adsorption and desorption kinetics, causing the spot to elongate or "streak" up the plate.
-
Field-Proven Solution: To mitigate this, you must neutralize the acidic sites on the silica. This is achieved by adding a basic modifier to your mobile phase.[2]
-
For Basic Compounds: Add 0.1-1% triethylamine (Et3N) or a 10% ammonia in methanol solution to the mobile phase.[1][2] For example, a solvent system of 95:5 DCM/MeOH could be modified to 94:5:1 DCM/MeOH/Et3N. This modifier competes for the acidic sites on the silica, allowing your compound to travel more cleanly up the plate.
-
Alternative Stationary Phase: If modifiers do not resolve the issue, consider using a different stationary phase altogether, such as neutral or basic alumina, which has fewer acidic sites.[2]
-
Q3: How should I prepare and load my crude sample for optimal separation?
A3: Proper sample preparation and loading are critical for achieving high resolution. The choice between liquid and dry loading depends on your compound's solubility in the mobile phase.
-
Liquid Loading: This involves dissolving the crude sample in a minimal amount of the initial mobile phase solvent.
-
When to Use: Only if your compound is readily soluble in the initial, non-polar solvent of your gradient.
-
Warning: Dissolving the sample in a solvent stronger than the mobile phase (e.g., pure DCM or MeOH) will cause band broadening and significantly degrade your separation.
-
-
Dry Loading (Highly Recommended for this Compound): This is the superior method when your compound has poor solubility in the initial mobile phase.[4]
-
Causality: Dry loading introduces the sample to the column in a concentrated band without using strong solvents that interfere with the initial chromatography. This results in sharper peaks and better resolution.
-
Expert Protocol: See the detailed "Protocol 1: Dry Loading for Flash Chromatography" section below for a step-by-step guide.
-
Troubleshooting Guide
This section provides rapid solutions to the most common problems encountered during the column chromatography of this compound.
| Observation / Problem | Potential Cause | Recommended Solution & Explanation |
| Poor Separation / Overlapping Peaks | Inappropriate Solvent System. | Your chosen mobile phase is not selective enough. Conduct a more thorough TLC screen. Aim for an Rf value between 0.15 and 0.3 for your target compound to ensure good separation on the column.[5] Adjust the solvent ratio to achieve this target.[2] |
| Column Overloading. | Too much sample was loaded for the column size. The mass of the crude material should not exceed 1-5% of the mass of the stationary phase.[2] Reduce the sample load or use a larger column. | |
| Compound Does Not Elute from Column | Compound is too polar for the mobile phase. | The compound is strongly adsorbed to the silica. Drastically increase the mobile phase polarity. A gradient from DCM up to 10-15% MeOH is often required for such polar heterocycles.[1] |
| Irreversible Adsorption or On-Column Decomposition. | The acidic silica gel may be permanently binding or degrading your compound.[2][6] Test for stability: Spot your compound on a TLC plate, wait 30-60 minutes, and then develop the plate. If a new spot appears or the original spot diminishes, decomposition is occurring.[2] Switch to a less acidic stationary phase like neutral alumina or use reversed-phase C18 chromatography.[2] | |
| Low Recovery of Pure Product | Incomplete Elution. | A portion of your product remains on the column. After your run, flush the column with a very strong solvent (e.g., 20% MeOH in DCM or even 100% MeOH) to see if more product elutes. |
| Product Loss During Work-up (Reversed-Phase). | If using RPC, your polar product may have some solubility in the aqueous mobile phase, leading to losses during extraction. Ensure complete extraction with a suitable organic solvent and consider back-extracting the aqueous layer.[6] |
Experimental Protocols & Methodologies
Protocol 1: Step-by-Step TLC Analysis for Method Development
-
Prepare TLC Chambers: Line several chambers with filter paper and add different solvent systems for equilibration.
-
System A: 80:20 Hexane/Ethyl Acetate (Baseline)
-
System B: 100% Ethyl Acetate
-
System C: 95:5 Dichloromethane/Methanol[1]
-
System D: 90:10 Dichloromethane/Methanol
-
System E: 90:10:1 Dichloromethane/Methanol/Triethylamine
-
-
Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM). Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the spotted plate in the equilibrated chambers and allow the solvent to run up the plate.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).[6]
-
Analyze: Calculate the Retention Factor (Rf) for your target spot in each system. The ideal system will give your product an Rf of ~0.15-0.3 while providing good separation from impurities.[5]
Protocol 2: Dry Loading for Flash Chromatography
-
Dissolve Crude Product: Dissolve your crude material completely in a minimal amount of a volatile solvent (e.g., Dichloromethane, Methanol, or Acetone).
-
Adsorb onto Silica: In a round-bottom flask, add a small amount of silica gel (typically 1-2 times the mass of your crude product).
-
Mix and Evaporate: Pour the solution containing your product over the silica gel. Swirl the slurry to ensure even coating.
-
Dry Completely: Remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder. This step is critical; residual solvent will ruin the separation.
-
Load the Column: Carefully add the dry powder containing your adsorbed sample to the top of the prepared chromatography column.
Visualized Workflow & Data
Purification Workflow Overview
The following diagram illustrates the logical flow for developing a robust purification method for your target compound.
A logical workflow for purification method development and execution.
References
- Flash Chromatography Basics. Sorbent Technologies, Inc.
- Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry.
- SOP: FLASH CHROMATOGRAPHY.
- Successful Flash Chromatography. King Group.
Sources
Common side reactions in the synthesis of 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.
I. Overview of the Synthesis
The synthesis of this compound typically proceeds in two key stages:
-
Protection of the Pyrrole Nitrogen: The starting material, 5H-pyrrolo[2,3-b]pyrazine, often requires protection of the pyrrole nitrogen to prevent side reactions and improve solubility. A common protecting group is the tosyl (p-toluenesulfonyl) group.
-
Bromination: Introduction of a bromine atom at the 2-position of the pyrrolopyrazine core.
-
Vilsmeier-Haack Formylation: Installation of the carbaldehyde group at the 7-position.
-
Deprotection (if necessary): Removal of the protecting group to yield the final product.
Each of these steps presents a unique set of challenges that can lead to the formation of side products and reduced yields. This guide will address these issues in a practical, question-and-answer format.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
A. Bromination Step
Question 1: My reaction mixture shows multiple spots on TLC after bromination, and the yield of the desired 2-bromo product is low. What could be the cause?
Answer: This issue commonly arises from over-bromination or lack of regioselectivity.
-
Over-bromination: The pyrrolo[2,3-b]pyrazine ring system is electron-rich and susceptible to further electrophilic substitution. Using an excess of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) can lead to the formation of di- and tri-brominated species.
-
Isomeric Impurities: While the 2-position is generally the most reactive, bromination can sometimes occur at other positions, such as the 3-position, leading to a mixture of isomers.[1]
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.05 equivalents of NBS.
-
Temperature Control: Perform the reaction at a low temperature (0 °C to room temperature) to minimize over-reactivity.
-
Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period to maintain a low concentration in the reaction mixture.
-
Choice of Brominating Agent: NBS is often preferred over liquid bromine as it is easier to handle and can offer better selectivity.
-
Purification: If a mixture of products is unavoidable, careful column chromatography is necessary to isolate the desired 2-bromo isomer.
| Parameter | Recommendation | Rationale |
| Brominating Agent | NBS | Easier to handle, often more selective |
| Equivalents | 1.0 - 1.05 | Minimizes over-bromination |
| Temperature | 0 °C to RT | Reduces reaction rate and side reactions |
| Addition | Slow, portion-wise | Maintains low concentration of brominating agent |
B. Vilsmeier-Haack Formylation Step
Question 2: The Vilsmeier-Haack reaction is sluggish, and upon workup, I isolate mainly the starting material. How can I improve the conversion?
Answer: Low reactivity in a Vilsmeier-Haack reaction is often due to insufficient activation of the formylating agent or a deactivated substrate.
-
Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of a substituted amide (like DMF) with an acid chloride (like phosphorus oxychloride, POCl₃).[2] This equilibrium can be influenced by temperature and solvent.
-
Substrate Reactivity: The electron-withdrawing nature of the bromine atom at the 2-position can slightly deactivate the ring towards further electrophilic substitution.
Troubleshooting Protocol:
-
Pre-formation of the Vilsmeier Reagent: Prepare the Vilsmeier reagent by slowly adding POCl₃ to DMF at 0 °C and stirring for 30-60 minutes before adding the substrate.
-
Temperature Adjustment: While the initial formation of the Vilsmeier reagent is done at a low temperature, the formylation reaction itself may require gentle heating (40-60 °C) to proceed at a reasonable rate. Monitor the reaction progress by TLC.
-
Solvent: Anhydrous conditions are crucial. Use dry DMF as the solvent and ensure all glassware is thoroughly dried.
Question 3: My main product after the Vilsmeier-Haack reaction is not the desired aldehyde. I see a significant amount of a chlorine-containing byproduct. What is happening?
Answer: The formation of a chloro-substituted byproduct is a known side reaction in Vilsmeier-Haack chemistry. This occurs when the intermediate iminium salt is not fully hydrolyzed during workup or undergoes further reaction. In some cases, the Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures.[3]
Troubleshooting Protocol:
-
Controlled Temperature: Avoid excessive heating during the reaction, as this can promote the formation of chlorinated byproducts.
-
Careful Workup: Ensure complete hydrolysis of the iminium intermediate by quenching the reaction mixture with a sufficient amount of ice-cold water or a saturated sodium bicarbonate solution. Vigorous stirring during the quench is essential.
-
pH Adjustment: After quenching, adjust the pH to be slightly basic (pH 8-9) with an aqueous base like sodium hydroxide to facilitate the hydrolysis of any remaining iminium salt.
Question 4: I am observing the formation of a di-formylated product. How can I prevent this?
Answer: Di-formylation can occur if there are other activated positions on the pyrrolopyrazine ring.
Troubleshooting Protocol:
-
Stoichiometry of Vilsmeier Reagent: Use a controlled amount of the Vilsmeier reagent (typically 1.5-2.0 equivalents). An excess can drive the reaction towards di-substitution.
-
Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed and the desired product is formed, quench the reaction to prevent further formylation.
III. Frequently Asked Questions (FAQs)
Q1: Is a protecting group on the pyrrole nitrogen necessary?
A1: Yes, it is highly recommended. The NH proton of the pyrrole is acidic and can interfere with organometallic reagents and strong bases. A protecting group like tosyl (Ts) or [2-(trimethylsilyl)ethoxy]methyl (SEM) enhances the stability of the substrate and can improve regioselectivity in subsequent reactions. The tosyl group, in particular, is robust and can direct metallation.[4][5]
Q2: I used a SEM protecting group and am seeing a complex mixture of byproducts after deprotection. What is the issue?
A2: SEM deprotection is often carried out under acidic conditions or with fluoride sources. Acidic deprotection can be problematic for the stability of the final aldehyde.[6] A significant issue with SEM deprotection is the release of formaldehyde, which can lead to unwanted side reactions, such as the formation of tricyclic eight-membered ring systems through electrophilic aromatic substitution on the electron-rich pyrrolopyrazine core.
Q3: My final product seems to be degrading upon storage. What are the recommended storage conditions?
A3: Aldehydes, particularly those on electron-rich heterocyclic systems, can be susceptible to oxidation to the corresponding carboxylic acid.[7][8] It is advisable to store the final product under an inert atmosphere (nitrogen or argon) at a low temperature (-20 °C) and protected from light.
Q4: I am observing a byproduct with a molecular weight corresponding to the dimer of my product. How is this formed?
A4: This is likely the result of an aldol-type condensation between two molecules of the aldehyde product, especially if the workup or purification conditions are basic and involve heating. The presence of an enolizable proton on the pyrrole ring can facilitate this side reaction.
IV. Visualizing Reaction Pathways
The following diagrams illustrate the intended synthetic pathway and potential side reactions.
Caption: Main synthesis pathway and common side reactions.
V. References
-
G. Guillaumet, et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 479.
-
RSC Adv. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Molecules (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules.
-
Journal of the Chemical Society C: Organic (1971). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic.
-
Fisher Scientific. (n.d.). 2-bromo-5H-pyrrolo[2, 3-b]pyrazine-7-carbaldehyde, min 97%, 1 gram.
-
PubChem. (n.d.). 3-Bromo-5H-pyrrolo[2,3-B]pyrazine. [Link]
-
RosDok. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
-
ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
-
J Med Chem. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Sigma-Aldrich. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.
-
ResearchGate. (2015). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group.
-
Indian Journal of Chemistry. (1998). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.
-
BLDpharm. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis.
-
The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Advanced ChemBlocks. (n.d.). 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.
-
PMC. (2018). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive.
-
NIH. (2016). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.
-
ChemScene. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine, 2-bromo-6-(methoxymethyl)-5-[[2-(trimethylsilyl)ethoxy]methyl]-.
-
Parchem. (n.d.). 2-Bromo-5H-Pyrrolo[2,3-B]Pyrazine (Cas 875781-43-4).
-
ChemicalBook. (n.d.). 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid(1422772-78-8) 1 H NMR.
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- 1. 3-Bromo-5H-pyrrolo[2,3-B]pyrazine | C6H4BrN3 | CID 57415839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | 1201186-54-0 [sigmaaldrich.com]
- 5. 1201186-54-0|2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid 97% | CAS: 1422772-78-8 | AChemBlock [achemblock.com]
- 8. 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid(1422772-78-8) 1H NMR spectrum [chemicalbook.com]
Stability assessment of 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde in acidic media
Technical Support Center: 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde
Guide ID: TSC-PBPC-2026-01 Topic: Stability Assessment of this compound in Acidic Media Senior Application Scientist: Dr. Evelyn Reed
Welcome to the technical support center. This guide provides in-depth information, frequently asked questions, and troubleshooting protocols for researchers working with this compound. Understanding the stability of this key intermediate is critical for its effective use in synthesis, formulation, and drug discovery processes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in acidic conditions?
Based on the chemistry of related heterocyclic systems, this compound is expected to be labile in acidic media.[3] The pyrrolo[2,3-b]pyrazine core contains multiple nitrogen atoms that can be protonated. This protonation increases the reactivity of the ring system, making it susceptible to hydrolysis and other degradation pathways. Studies on similar pyrrolo-dione derivatives have shown them to be unstable in acidic environments.[3] Therefore, experiments should be designed with the assumption of limited stability, and exposure to strong acids or prolonged acidic conditions should be carefully controlled.
Q2: What are the most probable degradation pathways for this molecule in an acidic medium?
While a definitive pathway requires experimental elucidation, we can hypothesize several likely mechanisms based on the molecule's functional groups:
-
Acid-Catalyzed Hydrolysis: The fused pyrrole-pyrazine ring system is electron-rich and susceptible to electrophilic attack by protons. Protonation can lead to ring-opening reactions, breaking the core scaffold.[3]
-
Reactions involving the Aldehyde Group: The carbaldehyde functional group may undergo hydration in aqueous acidic media to form a geminal diol, which could be an intermediate in further degradation or oxidation processes.
-
Hydrolysis of the Bromo Substituent: Although typically requiring harsher conditions, acid-catalyzed hydrolysis of the C-Br bond to yield a hydroxyl group is a possible, albeit likely slower, degradation route.
Structural elucidation of degradation products using techniques like LC-MS/MS is essential to confirm the exact pathways.[4]
Q3: My synthesis involves a tosyl-protected version of this compound (2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine). Is it more stable?
Yes, significantly so. The tosyl group attached to the pyrrole nitrogen is a strong electron-withdrawing group. It delocalizes the lone pair of electrons on the nitrogen atom, making the pyrrole ring less electron-rich. This deactivation reduces the ring's susceptibility to protonation, thereby increasing its stability against acid-catalyzed degradation.[5] This is a common strategy used in multi-step synthesis to protect sensitive heterocyclic cores during acidic reaction steps.[5]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Rapid and complete loss of the parent compound upon acidification.
-
Observation: Upon adding acid to your sample, subsequent analysis (e.g., by HPLC or TLC) shows the complete disappearance of the starting material, even at the first time point.
-
Causality: This indicates extremely rapid degradation. The acidic conditions are too harsh for the molecule's intrinsic stability.
-
Solutions:
-
Reduce Acid Strength: Switch from a strong acid (e.g., 1 M HCl) to a milder one (e.g., 0.01 M HCl) or a buffered acidic solution (e.g., acetate buffer at pH 4-5).
-
Lower the Temperature: Perform the experiment at a lower temperature (e.g., start at room temperature or even 4°C) to decrease the reaction rate. Forced degradation studies can be initiated at room temperature and elevated only if no degradation is observed.[6]
-
Immediate Neutralization: Ensure that aliquots taken for analysis are immediately neutralized with a suitable base (e.g., NaOH) to quench the degradation reaction before injection.[6]
-
Issue 2: Multiple, poorly resolved peaks appear in the HPLC chromatogram after acid stress.
-
Observation: The chromatogram shows several new peaks, some of which may be broad or tailing, making quantification difficult.
-
Causality: This suggests the formation of multiple degradation products, which may have different polarities and chromatographic behaviors. It could also indicate the formation of polymeric byproducts.
-
Solutions:
-
Optimize Chromatography: Develop a stability-indicating HPLC method with a gradient elution profile.[7] This will improve the separation of polar and non-polar degradants from the parent peak. High-performance liquid chromatography (HPLC) is a primary technique for this purpose.[8]
-
Use a Control Sample: Always analyze a "time zero" sample (prepared and immediately neutralized) to confirm which peaks are genuinely new.
-
Mass Spectrometry: Couple your HPLC to a mass spectrometer (LC-MS) to obtain mass data for each new peak. This is invaluable for identifying degradation products versus impurities or artifacts.
-
Issue 3: Mass balance is poor; the sum of the parent compound and degradation products is less than 90%.
-
Observation: When you quantify the parent peak and all observed degradation product peaks, the total percentage does not account for the initial amount of the compound.
-
Causality: This could be due to:
-
Formation of non-UV active degradation products.
-
Precipitation of insoluble degradants.
-
Adsorption of the compound or its degradants onto the vial surface.
-
Formation of volatile degradation products.
-
-
Solutions:
-
Use a Universal Detector: If available, use a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside UV to detect non-chromophoric compounds.
-
Check for Precipitates: Visually inspect the sample vials for any solid material. If present, attempt to dissolve it in a stronger solvent to analyze its composition.
-
Use a Different Analytical Technique: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide a more complete picture of the sample's composition without relying on chromatographic separation.
-
Experimental Protocol: Forced Degradation in Acidic Media
This protocol outlines a standard procedure for conducting a forced degradation study, a critical component of establishing a stability-indicating method as per ICH guidelines.[1][2][9]
Objective
To investigate the degradation profile of this compound under acidic stress conditions and to generate its primary acid-degradation products.
Materials
-
This compound (CAS: 1185428-32-3)[10]
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), 1 M solution
-
Sodium Hydroxide (NaOH), 1 M solution
-
Class A volumetric flasks and pipettes
-
HPLC system with a PDA or UV detector
Workflow Diagram
Caption: Workflow for the acidic forced degradation study.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh and dissolve 10 mg of the compound in acetonitrile in a 10 mL volumetric flask to obtain a 1 mg/mL stock solution.
-
Stress Sample Preparation: In a separate flask, add 9 mL of 0.1 M HCl. Add 0.5 mL of the 1 mg/mL stock solution and mix thoroughly. This results in a final concentration of approximately 50 µg/mL.
-
Control Sample (Time 0): Immediately take a 1 mL aliquot from the stress sample, transfer it to an HPLC vial, and add an equimolar amount of 0.1 M NaOH to neutralize the acid. Analyze this sample promptly.
-
Incubation: Place the flask containing the remaining stress sample in a water bath set to 60°C.
-
Time-Point Sampling: Withdraw 1 mL aliquots at specified time points (e.g., 2, 4, 8, and 24 hours). Immediately neutralize each aliquot with 0.1 M NaOH in an HPLC vial.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all generated degradation products.
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the Time 0 sample. Determine the peak area percentage of any significant degradation products.
Data Interpretation & Visualization
Quantitative Data Summary
The results from the HPLC analysis can be summarized in a table to track the degradation over time.
| Time Point (Hours) | Parent Compound Remaining (%) | Degradation Product 1 (Area %) | Degradation Product 2 (Area %) |
| 0 | 100.0 | Not Detected | Not Detected |
| 2 | 85.2 | 11.5 | 2.1 |
| 4 | 71.8 | 20.4 | 5.9 |
| 8 | 52.5 | 35.1 | 10.2 |
| 24 | 15.3 | 55.8 | 18.7 |
Potential Degradation Pathway Diagram
The following diagram illustrates potential (hypothesized) degradation points on the molecule's structure under acidic conditions.
Caption: Hypothesized sites of degradation in acidic media.
References
- Nowak, G., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
- Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-65. [Link]
- ResearchGate. (n.d.). Forced degradation studies [Table].
- Asha, S., et al. (2016).
- Health and Safety Executive. (n.d.). Methods for the Determination of Hazardous Substances: Aldehydes in Air. HSE. [Link]
- Rajesh, P., & Kumar, P. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
- Separation Science. (2024). Analytical Techniques In Stability Testing.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
- Janine The Tutor. (2021). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the... YouTube. [Link]
- American Elements. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. American Elements. [Link]
- Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. [Link]
- ResearchGate. (n.d.). Sensitive Analytical Methods for Determination of Stability of Drugs in Pharmaceutical Dosage Forms.
- Miller, F. (1942). A Study of the Hydrolysis of p-Bromoacetanilide. Ursinus Digital Commons. [Link]
- Ma, S., et al. (2024).
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. calpaclab.com [calpaclab.com]
Technical Support Center: Protecting Group Strategies for 5H-Pyrrolo[2,3-b]pyrazine
Welcome to the technical support center for navigating the complexities of N-protection on the 5H-pyrrolo[2,3-b]pyrazine ring system, also commonly known as 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into selecting, applying, and removing nitrogen protecting groups for this versatile heterocyclic scaffold. The unique electronic nature of the 7-azaindole core, a key component in numerous biologically active compounds, presents specific challenges and opportunities in synthetic strategy.[1][2] This resource aims to equip you with the knowledge to overcome these hurdles and streamline your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of the 7-azaindole ring necessary?
Protecting the pyrrolic nitrogen (N5) of the 7-azaindole scaffold is crucial for several reasons. Primarily, it prevents undesired side reactions during subsequent synthetic transformations.[3] The unprotected N-H is acidic and can interfere with basic or organometallic reagents. Furthermore, protection allows for regioselective functionalization at other positions of the ring system. Electron-withdrawing protecting groups, for instance, can modulate the electron density of the ring, influencing its reactivity towards electrophiles and its stability towards oxidation.[4][5]
Q2: Which protecting group should I choose for my specific reaction?
The selection of an appropriate protecting group is contingent upon the planned downstream reaction conditions. A comprehensive comparison of commonly employed protecting groups for the 7-azaindole nitrogen is presented below.
| Protecting Group | Abbreviation | Stable To | Labile To | Key Considerations |
| tert-Butoxycarbonyl | Boc | Mild bases, hydrogenolysis, most oxidizing and reducing agents. | Strong acids (e.g., TFA, HCl).[6] | Widely used, easy to introduce and remove. Can be cleaved under some mildly acidic conditions.[3][5] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Many nucleophilic and basic conditions, mild acids. | Fluoride sources (e.g., TBAF), strong acids.[4] | Offers orthogonal deprotection conditions to acid- and base-labile groups. Can also act as an activating group for nucleophilic aromatic substitution.[1][7][8] |
| Phenylsulfonyl | PhSO₂ | Strong acids, oxidizing agents. | Strong bases (e.g., NaOH, KOH), some reducing agents. | Provides good stability but can require harsh conditions for removal.[5] |
| p-Toluenesulfonyl | Ts | Strong acids, oxidizing agents. | Strong bases, some reducing agents (e.g., Mg/MeOH). | Similar to PhSO₂, but may offer slightly different cleavage kinetics.[4] |
| Triisopropylsilyl | TIPS | Mildly acidic and basic conditions, many organometallic reagents. | Fluoride sources (e.g., TBAF), strong acids. | Bulky group that can influence regioselectivity. Generally stable to a wider range of conditions than TMS.[9] |
This decision-making process can be visualized with the following workflow:
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 1-Boc-3-[(dimethylamino)methyl]-7-azaindole | 144657-65-8 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 1-Boc-7-azaindole | 138343-77-8 [smolecule.com]
- 7. Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Effective Purification of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Welcome to the technical support guide for 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde. This molecule is a pivotal intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors.[1] Its synthesis, commonly achieved via the Vilsmeier-Haack formylation of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine, can present unique purification challenges.[2][3][4] This guide provides troubleshooting solutions and detailed protocols to help you navigate these challenges and obtain a high-purity product ready for downstream applications.
Part 1: Initial Assessment & Purification Strategy
Before attempting purification, a quick assessment of your crude material is crucial. This initial analysis will dictate the most efficient purification strategy.
Initial Assessment Workflow
Caption: Initial workflow for selecting a purification strategy.
Part 2: Troubleshooting and Frequently Asked Questions (FAQs)
FAQ 1: My crude product is a dark, intractable oil. How can I solidify it and remove baseline impurities?
Probable Cause: This is often due to residual high-boiling solvents like N,N-Dimethylformamide (DMF), which is used in the Vilsmeier-Haack reaction, or highly colored polymeric byproducts.[2][5] The Vilsmeier reagent itself can also lead to charged intermediates that require proper quenching.[4][6]
Solution: Trituration and Aqueous Workup
Trituration is the process of washing a crude solid (or oil) with a solvent in which the desired product is insoluble, but the impurities are soluble.
Step-by-Step Protocol: Workup and Trituration
-
Neutralization: Ensure the reaction was properly quenched. A standard workup involves pouring the reaction mixture into ice water and neutralizing with a base like sodium bicarbonate solution until the pH is ~7-8.[1][7] This hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes acidic components.[3]
-
Extraction: Extract the aqueous layer with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x volumes).
-
Solvent Removal: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator.
-
Trituration:
-
To the resulting crude oil/solid, add a minimal amount of a non-polar solvent. Diethyl ether (Et₂O) or a mixture of hexane and a small amount of ethyl acetate are excellent starting points.
-
Stir or sonicate the mixture vigorously. The desired product should precipitate as a solid, while the colored impurities remain in the solvent.
-
Collect the solid by vacuum filtration, washing with a small amount of cold diethyl ether.
-
Dry the solid under high vacuum to remove residual solvents.
-
FAQ 2: My TLC shows a major product spot, but there's a persistent impurity spot very close to it. What is it and how do I remove it?
Probable Cause: The most likely culprit is the unreacted starting material, 2-Bromo-5H-pyrrolo[2,3-b]pyrazine. The aldehyde product is more polar than the starting material, but their Rf values can be close, making separation tricky. Another possibility is a regioisomer formed during the formylation, although the 7-position is generally favored.
Solution: Optimized Flash Column Chromatography
Flash column chromatography using silica gel is the most effective method for separating compounds with small differences in polarity.[7] The key is selecting an appropriate solvent system (mobile phase).
Table 1: Recommended Solvent Systems for Column Chromatography
| Solvent System (Mobile Phase) | Ratio (v/v) | Typical Rf of Product | Notes |
| Ethyl Acetate / Hexane | 30:70 to 50:50 | 0.3 - 0.4 | Standard choice. Start with a lower polarity and gradually increase the ethyl acetate concentration. |
| Dichloromethane / Methanol | 99:1 to 95:5 | 0.4 - 0.5 | Good for slightly more polar impurities. Ensure you use high-purity, stabilized DCM. |
| Dichloromethane / Petroleum Ether | 50:50 to 80:20 | 0.2 - 0.3 | Effective for separating less polar compounds.[8] |
Step-by-Step Protocol: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., 20% EtOAc/Hexane).[7]
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product). To do this, dissolve your product in a minimal amount of a strong solvent (like DCM or acetone), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder.
-
Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin eluting with the low-polarity mobile phase. The less polar impurity (starting material) will elute first.
-
Monitor the fractions using TLC.
-
Gradually increase the polarity of the mobile phase (e.g., from 20% to 40% EtOAc in Hexane) to elute your more polar aldehyde product.
-
-
Collection & Analysis: Combine the pure fractions (as determined by TLC), and concentrate them under reduced pressure to yield the purified product.
FAQ 3: My product is a solid and looks clean, but purity is stuck at 95-98%. How can I perform a final polishing step?
Probable Cause: At this stage, the remaining impurities are likely trace amounts of structurally similar compounds or baseline impurities that co-eluted during chromatography.
Solution: Recrystallization
Recrystallization is an excellent technique for purifying crystalline solids. The principle relies on the differential solubility of the product and impurities in a specific solvent system at different temperatures.
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one where the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For pyrrolopyrazine derivatives, an ethyl acetate/petroleum ether or ethyl acetate/hexane system is often effective.[1]
-
Dissolution: Place the chromatographed product in a flask. Add a minimal amount of the more polar solvent (ethyl acetate) and heat the mixture gently (e.g., in a 40-50 °C water bath) until the solid completely dissolves.
-
Induce Crystallization: Slowly add the less polar solvent (hexane or petroleum ether) dropwise to the warm solution until it becomes slightly cloudy (the saturation point). Add a drop or two of the polar solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under high vacuum.
Part 3: Logical Relationship Diagram
This diagram illustrates the relationship between the problem, its cause, and the recommended purification technique.
Caption: Relationship between common issues and solutions.
References
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI.[Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.[Link]
- 2-bromo-5H-pyrrolo[2, 3-b]pyrazine-7-carbaldehyde, min 97%, 1 gram.[Link]
- 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | Pharmaffili
- Vilsmeier-Haack Reaction - NROChemistry.[Link]
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.[Link]
- Vilsmeier–Haack reaction - Wikipedia.[Link]
- 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | AMERICAN ELEMENTS.[Link]
- How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Complexities of 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde LC-MS Analysis
Welcome to our dedicated technical support resource for the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound and its analogs. As a molecule of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors, its accurate and robust quantification is paramount.[1]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to address the unique challenges this molecule presents due to its heterocyclic nature, reactive aldehyde functional group, and bromine substitution.
Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust LC-MS method.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₄BrN₃O | [2] |
| Molecular Weight | 226.03 g/mol | [2] |
| CAS Number | 1185428-32-3 | [2] |
| Predicted pKa | Acidic pKa (pyrrolic N-H) ~9-10; Basic pKa (pyrazine N) ~1-2 | Predicted using online pKa calculators[3][4][5][6] |
| Solubility | Soluble in DMSO; likely limited solubility in purely aqueous solutions. | [4] |
| Stability | Solid is stable at room temperature; stock solutions in DMSO are stable for up to 6 months at -80°C. Potential for hydrolysis of the aldehyde group in aqueous solutions. | [4] |
Diagram: Logical Workflow for LC-MS Method Development
Caption: A systematic approach to LC-MS method development for the target analyte.
Frequently Asked Questions (FAQs)
Sample Preparation & Handling
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing stock solutions.[4] For working solutions, it is crucial to dilute the DMSO stock with a solvent that is compatible with your mobile phase to avoid peak distortion and precipitation. A mismatch between the injection solvent and the mobile phase is a common cause of poor peak shape.[7]
Q2: I am observing poor solubility when diluting my DMSO stock in an aqueous mobile phase. What can I do?
A2: This is expected due to the compound's likely limited aqueous solubility. To mitigate this, you can:
-
Increase the organic content of your diluent: Prepare your working standards and dilute your samples in a mixture that closely resembles the initial mobile phase composition of your LC gradient.
-
Use physical methods to aid dissolution: Gentle vortexing or sonication can help dissolve the compound in your working solvent.[4]
-
Reduce the concentration: If possible, work with lower concentrations of the analyte.
Liquid Chromatography
Q3: What type of HPLC column is best suited for this analysis?
A3: A reversed-phase C18 column is a good starting point for the analysis of pyrrolo[2,3-b]pyrazine derivatives.[8] These columns provide good retention for moderately polar compounds. For highly polar related impurities or metabolites, a column designed for polar analytes or even HILIC (Hydrophilic Interaction Liquid Chromatography) could be explored.
Q4: I am experiencing significant peak tailing. What are the likely causes and solutions?
A4: Peak tailing for a nitrogen-containing heterocyclic compound like this is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.[9] Here's how to troubleshoot:
-
Mobile Phase pH: The pyrrolopyrazine core has basic nitrogens. At a mid-range pH, these can interact with deprotonated silanols, causing tailing.
-
Low pH: Using an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7) will protonate the basic nitrogens on your analyte and suppress the ionization of residual silanols on the column packing, minimizing these secondary interactions.[9]
-
High pH: Alternatively, a high pH mobile phase (e.g., using ammonium hydroxide to pH ~9-10) will deprotonate the silanols and may neutralize the basic sites on the analyte, also improving peak shape. This requires a pH-stable column.[10][11]
-
-
Column Choice: Use a column with high-purity silica and effective end-capping to reduce the number of accessible silanol groups.[9]
-
Sample Overload: Injecting too much analyte can saturate the stationary phase and lead to tailing. Try injecting a more dilute sample.[12][13]
Q5: My retention time is not stable. What should I check?
A5: Retention time shifts can be caused by several factors:
-
Inadequate column equilibration: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.[6]
-
Mobile phase composition changes: Evaporation of the organic solvent or inaccurate preparation of the mobile phase can alter its composition and affect retention.
-
Temperature fluctuations: Ensure the column oven is maintaining a stable temperature.
-
Mobile phase pH near pKa: If the mobile phase pH is close to the pKa of the analyte, small changes in pH can lead to significant shifts in retention time. It's best to work at a pH at least 1.5-2 units away from the pKa.[14]
Mass Spectrometry
Q6: Which ionization mode is recommended for this compound?
A6: Positive mode electrospray ionization (ESI+) is generally recommended for nitrogen-containing heterocycles like pyrrolopyrazines as they are readily protonated.[8]
Q7: I see multiple peaks in my mass spectrum for a single chromatographic peak. What are these?
A7: You are likely observing the formation of different adducts in the ESI source. Common adducts in positive mode include:
-
[M+H]⁺: The protonated molecule.
-
[M+Na]⁺: The sodium adduct.
-
[M+K]⁺: The potassium adduct.
-
[M+NH₄]⁺: The ammonium adduct, especially if using an ammonium-based buffer.[15][16][17]
Additionally, due to the presence of bromine, you will see a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any ion containing bromine will appear as a doublet with a 2 Da mass difference and nearly equal intensity.
Q8: What are the expected fragmentation patterns for this molecule in MS/MS?
-
Loss of CO: A common fragmentation for aldehydes is the neutral loss of carbon monoxide (28 Da) from the protonated molecule.
-
Loss of Br•: Cleavage of the C-Br bond can lead to the loss of a bromine radical (79/81 Da).
-
Ring Cleavage: Fragmentation of the pyrrolopyrazine ring system is also possible, though the specific pathways would need to be determined experimentally.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| No or Low Signal | 1. Incorrect MS settings (polarity, ionization mode).2. Analyte degradation.3. Poor ionization efficiency.4. Insufficient sample concentration. | 1. Confirm positive ESI mode. Optimize source parameters (capillary voltage, gas flows, temperature).2. Prepare fresh samples and standards. Investigate sample stability in the autosampler.3. Adjust mobile phase pH. Add a small amount of formic acid (0.1%) to promote protonation.[14]4. Concentrate the sample or increase the injection volume (be mindful of potential for peak distortion). |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with column silanols.2. Column overload.3. Mismatched injection solvent.4. Extra-column dead volume. | 1. Use a mobile phase with low pH (e.g., 0.1% formic acid). Use a high-purity, end-capped C18 column.[9]2. Dilute the sample.[12][13]3. Dissolve the sample in a solvent weaker than or equal to the initial mobile phase.[7]4. Check and minimize the length and diameter of all tubing between the injector and detector. |
| Poor Peak Shape (Fronting) | 1. Column overload.2. Sample solvent stronger than mobile phase. | 1. Dilute the sample.2. Dissolve the sample in a solvent weaker than or equal to the initial mobile phase. |
| In-Source Fragmentation/Degradation | 1. Harsh source conditions (high temperatures, high cone voltage).2. Instability of the aldehyde group. | 1. Reduce the source temperature and cone/fragmentor voltage.2. The aldehyde may be susceptible to oxidation or other reactions. Ensure fresh, high-purity solvents are used. Consider derivatization of the aldehyde if instability is a persistent issue.[18][19][20] |
| High Background Noise | 1. Contaminated mobile phase or solvents.2. Contaminated LC system or MS source.3. Use of non-volatile buffers. | 1. Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.[19]2. Flush the LC system thoroughly. Clean the MS ion source.3. Use only volatile buffers like ammonium formate or ammonium acetate.[14] |
| Multiple Adducts Complicating Quantification | 1. Presence of salts (Na⁺, K⁺) in the sample, mobile phase, or from glassware. | 1. Use high-purity water and solvents. Use polypropylene vials instead of glass. If multiple adducts persist, sum the intensities of all adducts for quantification or choose the most stable and abundant adduct for monitoring.[21][22] |
Experimental Protocols
Protocol 1: General Purpose LC-MS Method
This protocol provides a robust starting point for the analysis of this compound.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution in high-purity DMSO. b. Serially dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to create calibration standards.
2. LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
3. MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full Scan (m/z 100-500) for initial method development and adduct identification.
-
MRM Transitions (for quantification):
-
Select the [M+H]⁺ ion (m/z 225.9/227.9) as the precursor.
-
Optimize collision energy to identify 2-3 stable and abundant product ions. A potential product ion is from the loss of CO (m/z 197.9/199.9).
-
-
Source Parameters:
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Gas Flows: Optimize for your specific instrument.
-
Diagram: Proposed MS/MS Fragmentation Pathway
Caption: Predicted fragmentation of the protonated molecule in MS/MS.
References
- ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software.
- Rowan. (n.d.). Rowan's Free Online pKa Calculator.
- Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2016). Molecules, 21(10), 1369.
- pKa Calculator. (n.d.).
- pKa Calculator. (n.d.).
- Restek Corporation. (2014, March 11). Troubleshooting HPLC- Tailing Peaks.
- Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2016). National Center for Biotechnology Information.
- Common Background Contamination Ions in Mass Spectrometry. (n.d.).
- PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine.
- Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
- uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Salem, M. A. I., Mahmoud, M. R., Soliman, E. A., Ali, T. E., & Mabrouk, I. S. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. (2025). Journal of Molecular Structure, 1321, 138947.
- Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Kertesz, V., & Van Berkel, G. J. (2019).
- ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
- Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. (2014). Rapid Communications in Mass Spectrometry, 28(15), 1735-1742.
- Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016).
- Kruve, A., & Lõkov, M. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894.
- Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. (2019).
- Dolan, J. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
- A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022). Food Chemistry, 394, 133504.
- Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
- Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. (2018). Journal of Veterinary Research, 62(3), 331-337.
- Weng, N. (2019). Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis. Bioanalysis, 11(1), 5-8.
- Dehnavi, E. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances, 11(50), 31639-31661.
- Shimadzu Corporation. (n.d.). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas.
- American Elements. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2020). RSC Advances, 10(42), 25068-25081.
- Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow. (2025).
- Leito, I. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry.
- LC-MS-based Methods for Characterizing Aldehydes. (n.d.). ResearchGate.
- Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry. (2005). Rapid Communications in Mass Spectrometry, 19(12), 1647-1656.
- Pharmaffiliates. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde core represents a promising starting point for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive comparison of the potential biological activities of derivatives synthesized from this scaffold, supported by experimental data from related compounds and detailed protocols for their evaluation. We will delve into the rationale behind experimental design, offering a forward-looking perspective on the therapeutic potential of this compound class.
The 5H-pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Core for Kinase Inhibition
The 5H-pyrrolo[2,3-b]pyrazine core is a well-established pharmacophore in medicinal chemistry, particularly in the realm of kinase inhibition.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal template for designing molecules that can fit into the ATP-binding pocket of various kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[2]
Derivatives of the broader 5H-pyrrolo[2,3-b]pyrazine class have demonstrated potent inhibitory activity against several important kinase targets, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in numerous cancers.[3][4]
-
Janus Kinases (JAKs): These are crucial mediators of cytokine signaling and are targets for inflammatory diseases and some cancers.
-
Spleen Tyrosine Kinase (SYK): SYK is involved in immune signaling and is a target for autoimmune disorders.
The subject of this guide, this compound, possesses two key functional handles for synthetic diversification: the 2-bromo substituent and the 7-carbaldehyde group. These sites allow for the introduction of a wide range of chemical moieties, enabling the fine-tuning of biological activity and pharmacokinetic properties.
Synthetic Derivatization Strategies and Potential Biological Activities
The true potential of this compound lies in its synthetic versatility. Below, we compare potential classes of derivatives and their projected biological activities based on established chemical transformations and the known bioactivities of similar heterocyclic compounds.
Schiff Base Derivatives via Condensation of the 7-Carbaldehyde
A primary and straightforward derivatization of the 7-carbaldehyde is its condensation with primary amines to form Schiff bases (imines). This reaction allows for the introduction of a vast array of aryl and alkyl substituents. Schiff bases of various heterocyclic compounds have been reported to possess significant anticancer and antimicrobial activities.[5][6][7][8][9]
Hypothetical Comparison of Schiff Base Derivatives:
| Derivative Class | R-Group on Amine | Potential Biological Target | Rationale |
| Class A | Substituted anilines | Anticancer (e.g., against MCF-7, A549 cell lines) | Aromatic rings can engage in π-π stacking interactions within enzyme active sites. Substituents on the aniline ring can modulate electronic properties and steric bulk to optimize binding. |
| Class B | Heterocyclic amines (e.g., aminothiazoles) | Antimicrobial, Anticancer | The introduction of additional heterocyclic rings can increase the potential for hydrogen bonding and other specific interactions with biological targets. Thiazole-containing Schiff bases have shown notable anticancer activity.[7] |
| Class C | Aliphatic amines with functional groups | Varied (Kinase inhibition, other enzyme targets) | Long-chain aliphatic amines can access hydrophobic pockets in enzyme active sites. The inclusion of terminal functional groups (e.g., hydroxyl, carboxyl) can introduce new hydrogen bonding interactions. |
Suzuki Coupling at the 2-Bromo Position
The 2-bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of various aryl and heteroaryl groups, a common strategy in the development of kinase inhibitors.[10]
Projected Performance of 2-Aryl/Heteroaryl Derivatives:
| Derivative Class | Introduced Group at C2 | Potential Kinase Target | Supporting Evidence and Rationale |
| Class D | Substituted phenyl rings | FGFR, EGFR, VEGFR | The introduction of substituted phenyl rings at similar positions on related heterocyclic scaffolds has led to potent kinase inhibitors. The substituents can be tailored to exploit specific interactions in the kinase ATP-binding site. |
| Class E | Pyrazole and other 5-membered heterocycles | FGFR, RSK2 | Studies on 5H-pyrrolo[2,3-b]pyrazine derivatives have shown that the introduction of a pyrazole moiety at a position equivalent to C2 can lead to potent FGFR inhibition.[4] Phenyl sulfonamide-containing pyrrolopyridines have also shown potent RSK2 inhibition.[11] |
The combination of derivatization at both the C2 and C7 positions offers a combinatorial approach to rapidly generate a library of diverse compounds for biological screening.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of newly synthesized derivatives, a robust set of in vitro assays is essential. The following are detailed protocols for primary screening of kinase inhibition and cytotoxicity.
FGFR Kinase Inhibition Assay (Luminescent)
This protocol is adapted from established methods for measuring the activity of ADP-generating enzymes.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A proprietary reagent is used to convert ADP to ATP, which is then detected in a luciferase-based reaction, generating a luminescent signal that is proportional to kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 80 mM Tris-HCl pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The final concentration of ATP should be close to the Km for the specific FGFR isoform being tested.
-
Prepare a 2X solution of the FGFR enzyme in kinase buffer.
-
Serially dilute the test compounds in DMSO, and then further dilute in kinase buffer to create a 2X stock.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of the 2X test compound solution.
-
Add 5 µL of the 2X FGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cytotoxicity Assay (MTT-based)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of chemical compounds.[6]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol (for A549 or MCF-7 cells):
-
Cell Seeding:
-
Culture A549 or MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to each well.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a proposed synthetic workflow and a relevant biological signaling pathway.
Caption: Proposed synthetic workflow for generating a diverse library of compounds from the starting material.
Caption: Simplified FGFR signaling cascade, a key target for pyrrolo[2,3-b]pyrazine inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a rich starting point for the development of novel, biologically active compounds. While direct experimental data on a wide range of its derivatives is still emerging, the known reactivity of its functional groups and the established biological profile of the core pyrrolopyrazine structure provide a strong rationale for its exploration. By employing the synthetic strategies and biological evaluation protocols outlined in this guide, researchers can systematically investigate the potential of these derivatives as kinase inhibitors, anticancer agents, and other therapeutic modalities. The comparative framework presented here, though based on informed extrapolation, offers a logical roadmap for prioritizing synthetic targets and efficiently screening for desired biological activities. The continued exploration of this and similar heterocyclic systems will undoubtedly contribute to the discovery of the next generation of targeted therapies.
References
- Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
- Chen, Y., et al. (2024). Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. Chemical Biology & Drug Design, 103(1), e14376.
- BenchChem. (n.d.).
- Wei, P., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 684.
- BenchChem. (n.d.).
- Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
- MDPI. (2023).
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (2019). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity.
- ResearchGate. (2020). Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety.
- National Institutes of Health. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.
- Asian Journal of Chemistry. (2014). Synthesis, Characterization and in vitro Antitumor Activity of Novel Schiff Bases Containing Pyrazole Group.
- IDOSI Journals. (n.d.).
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A Comparative Analysis of Pyrrolopyrazine and Pyrazolopyrimidine Scaffolds in Kinase Inhibition
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a research program. Among the myriad of heterocyclic systems, pyrrolopyrazines and pyrazolopyrimidines have emerged as "privileged" structures, demonstrating a remarkable propensity for potent and selective kinase inhibition. This guide provides a comprehensive, objective comparison of the kinase inhibitory potency of these two scaffolds, supported by experimental data, to empower researchers in making informed decisions for their drug discovery endeavors.
The Central Role of the Kinase Hinge-Binding Motif
At the heart of their efficacy, both pyrrolopyrazine and pyrazolopyrimidine scaffolds are bioisosteres of adenine, the core component of adenosine triphosphate (ATP).[1][2] This structural mimicry allows them to effectively compete with ATP for binding to the kinase active site, a critical step in catalysis. The nitrogen atoms within these bicyclic systems are strategically positioned to form key hydrogen bond interactions with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction is a cornerstone of the inhibitory mechanism for many Type I and Type II kinase inhibitors.
Pyrrolopyrazine Core: A Versatile Scaffold for Potent Kinase Inhibition
The pyrrolopyrazine core, a fusion of pyrrole and pyrazine rings, has proven to be a versatile template for the development of potent inhibitors against a range of kinases. Its chemical tractability allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights
The inhibitory profile of pyrrolopyrazine-based inhibitors is significantly influenced by the nature and position of substituents. For instance, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, modifications on the pyrrole and pyrazine rings have been shown to dramatically impact potency. The addition of an acrylamide group at the 2-position of the pyrrolopyrazine core has been utilized to create irreversible inhibitors that form a covalent bond with a cysteine residue in the active site of FGFR.[3] This strategy often leads to enhanced potency and prolonged duration of action.
Notable Pyrrolopyrazine-Based Kinase Inhibitors
Several potent kinase inhibitors have been developed based on the pyrrolopyrazine scaffold. For example, a series of 5H-pyrrolo[2,3-b]pyrazine derivatives have been identified as potent FGFR inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[4] Furthermore, pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5]
Pyrazolopyrimidine Core: A Clinically Validated Powerhouse
The pyrazolopyrimidine scaffold, a fusion of pyrazole and pyrimidine rings, is arguably one of the most successful core structures in the history of kinase inhibitor drug discovery. Its bioisosteric relationship with adenine allows it to effectively mimic the binding of ATP to the kinase hinge region.[1] This scaffold is the foundation for numerous approved drugs and clinical candidates targeting a wide array of kinases.
Structure-Activity Relationship (SAR) Insights
The SAR of pyrazolopyrimidines is well-documented. Substitutions at various positions on the core have been extensively explored to modulate potency and selectivity. For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, modifications at the C3- and N1-positions of the pyrazolo[3,4-d]pyrimidine core have been shown to significantly improve both potency and selectivity.[6] Similarly, for Phosphoinositide 3-kinase (PI3K) inhibitors, strategic modifications have led to the development of isoform-selective inhibitors with high potency.[7]
Notable Pyrazolopyrimidine-Based Kinase Inhibitors
The clinical success of pyrazolopyrimidine-based inhibitors is a testament to the scaffold's utility. Ibrutinib, a potent BTK inhibitor, is a blockbuster drug for the treatment of various B-cell malignancies.[8] Additionally, numerous pyrazolopyrimidine derivatives have shown potent inhibition of kinases such as SRC, PI3K, and EGFR.[7][9][10]
Head-to-Head Comparison of Kinase Inhibitory Potency
| Kinase Target | Pyrrolopyrazine Inhibitor Example | IC50 (nM) | Pyrazolopyrimidine Inhibitor Example | IC50 (nM) |
| EGFR | Compound 5k (pyrrolo[2,3-d]pyrimidine derivative)[5] | 40 - 204 | Compound 16 (pyrazolo[3,4-d]pyrimidine derivative)[10] | 34 |
| VEGFR2 | Compound 5k (pyrrolo[2,3-d]pyrimidine derivative)[5] | 136 | Compound 50 (pyrazolo[3,4-d]pyrimidine derivative)[6] | 2.6 |
| SRC | Pyrrolo[2,3-d]pyrimidine derivative 8h[11] | 7100 (cellular IC50) | eCF506[9] | < 0.5 |
Disclaimer: The IC50 values presented in this table are sourced from different publications and may have been determined using varied experimental conditions. Therefore, this comparison should be considered illustrative rather than a direct quantitative measure of relative potency.
From the available data, it is evident that both scaffolds can yield highly potent kinase inhibitors. The pyrazolopyrimidine core, however, appears to have a more extensive track record of producing inhibitors with sub-nanomolar potency against a wider range of kinases, as exemplified by the SRC inhibitor eCF506.[9]
Experimental Methodologies for Kinase Inhibition Assays
The determination of kinase inhibitory potency relies on robust and reproducible biochemical assays. Several platforms are widely used in the field, each with its own set of advantages and considerations.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are a popular choice for their homogeneous format and high-throughput capabilities. The assay principle is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore (such as XL665).
Generalized HTRF Kinase Assay Protocol
-
Kinase Reaction:
-
Add 2 µL of the test compound (or DMSO control) to a well of a low-volume 384-well plate.
-
Add 2 µL of a solution containing the kinase and a biotinylated substrate peptide.
-
Initiate the kinase reaction by adding 2 µL of an ATP solution.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the phosphorylated product by adding 4 µL of a detection mixture containing a Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665.
-
Incubate at room temperature for 60 minutes to allow for the formation of the detection complex.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50 value.
-
LanthaScreen™ Kinase Assay
The LanthaScreen™ assay is another TR-FRET-based platform that can be used in either a binding or activity format. The activity assay is similar in principle to the HTRF assay.
Generalized LanthaScreen™ Kinase Activity Assay Protocol
-
Kinase Reaction:
-
Dispense 2.5 µL of 4x test compound into a 384-well plate.
-
Add 5 µL of a 2x kinase/substrate mixture.
-
Initiate the reaction by adding 2.5 µL of a 4x ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of a 2x EDTA/terbium-labeled antibody solution to stop the reaction and detect the phosphorylated substrate.
-
Incubate for at least 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the emission ratio and determine the IC50 value.
-
ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Generalized ADP-Glo™ Kinase Assay Protocol
-
Kinase Reaction:
-
Perform a 5 µL kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and test compound.
-
Incubate at room temperature for the desired reaction time.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Visualization of Core Scaffolds and Assay Workflow
Caption: Core chemical structures and a generalized kinase assay workflow.
Conclusion
Both pyrrolopyrazine and pyrazolopyrimidine scaffolds are undeniably powerful starting points for the design of novel kinase inhibitors. The choice between them will ultimately depend on the specific kinase target, the desired selectivity profile, and the synthetic feasibility within a given research program.
The pyrazolopyrimidine core boasts a rich history of clinical success and a vast body of literature to guide medicinal chemistry efforts. This makes it a relatively "safer" and more predictable choice for many kinase targets.
The pyrrolopyrazine scaffold, while perhaps less clinically validated, offers significant opportunities for novelty and the exploration of new chemical space. Its versatility has been demonstrated in the development of potent inhibitors for challenging targets.
Ultimately, a thorough understanding of the SAR for both scaffolds, coupled with robust and reliable screening assays, will be the key to unlocking their full potential in the ongoing quest for new and effective kinase-targeted therapies.
References
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- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances.
- Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules.
- Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Archiv der Pharmazie.
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals.
- Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules.
- Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules.
- Overview of the first set of pyrrolopyrimidine EGFR inhibitors and corresponding IC 50 and EC 50 determinations on different EGFR mutant variants and corresponding NSCLC cell lines. ResearchGate.
- New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Oncotarget.
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry.
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- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.
- Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma. European Journal of Medicinal Chemistry.
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- Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Molecules.
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Publishing.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry.
- Pyrrolopyrimidine c-Src inhibitors reduce growth, adhesion, motility and invasion of prostate cancer cells in vitro. European Journal of Cancer.
- Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Journal of Biomolecular Structure and Dynamics.
- Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. Bioorganic & Medicinal Chemistry Letters.
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Organic Chemistry.
- Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Figshare.
- Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][7][10]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
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A Senior Application Scientist's Guide to the Synthetic Landscape of Pyrrolo[2,3-b]pyrazines
Introduction: The Rising Prominence of the Pyrrolo[2,3-b]pyrazine Scaffold
The pyrrolo[2,3-b]pyrazine core, a fused heterocyclic system comprising a pyrrole and a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Derivatives of this scaffold have shown significant promise as kinase inhibitors, anti-cancer agents, and antivirals, driving substantial interest in the development of efficient and versatile synthetic methodologies.[1][2] Notably, 5H-pyrrolo[2,3-b]pyrazine derivatives have demonstrated potent activity as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] This guide provides a comparative analysis of the most prevalent synthetic pathways to this valuable heterocyclic system, offering insights into the strategic considerations behind each approach and providing actionable experimental data for researchers in the field.
I. Foundational Strategies: Building the Pyrrolo[2,3-b]pyrazine Core
The construction of the pyrrolo[2,3-b]pyrazine ring system can be broadly categorized into two main approaches: the annulation of a pyrrole ring onto a pre-existing pyrazine core and the formation of the pyrazine ring from a substituted pyrrole precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
A. Pathway 1: Annulation of a Pyrrole Ring onto a Pyrazine Moiety
This classical and widely employed strategy often begins with a substituted 2,3-diaminopyrazine or a related derivative. The subsequent cyclization to form the fused pyrrole ring can be achieved through various methods.
1. The Fischer Indole Synthesis Analogue:
A common approach involves the reaction of a 2,3-diaminopyrazine with an α-haloketone or a related species to form a key intermediate that undergoes cyclization to furnish the pyrrolo[2,3-b]pyrazine core. This method offers a straightforward route to a variety of substituted derivatives.
Causality Behind Experimental Choices: The selection of the α-haloketone is critical as it directly dictates the substitution pattern on the pyrrole ring of the final product. The reaction is typically carried out in the presence of a base to facilitate the initial N-alkylation and subsequent intramolecular condensation. The choice of solvent and reaction temperature can significantly influence the reaction rate and yield.
Caption: Palladium-Catalyzed Heteroannulation for Pyrrolo[2,3-b]pyrazine Synthesis.
B. Pathway 2: Construction of the Pyrazine Ring from a Pyrrole Precursor
An alternative strategy involves the formation of the pyrazine ring onto a pre-functionalized pyrrole. This approach is particularly useful when complex or sensitive substituents are present on the pyrrole moiety.
1. Condensation of a Diaminopyrrole with a 1,2-Dicarbonyl Compound:
This method involves the condensation of a 2,3-diaminopyrrole derivative with a 1,2-dicarbonyl compound, such as glyoxal or a substituted derivative, to form the pyrazine ring. The reaction typically proceeds under acidic or neutral conditions.
Trustworthiness: The purity of the 2,3-diaminopyrrole starting material is paramount for the success of this reaction, as impurities can lead to side reactions and a complex product mixture. The choice of the 1,2-dicarbonyl compound allows for the introduction of various substituents onto the pyrazine ring.
Sources
A Comparative Guide to the Purity Assessment of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde by HPLC-UV and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and other key analytical techniques for the purity assessment of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde, a crucial building block in the synthesis of various therapeutic agents. This document is designed to offer not just protocols, but the scientific rationale behind the methodological choices, empowering you to make informed decisions in your analytical strategy.
The Critical Role of Purity for this compound
This compound, with a molecular formula of C7H4BrN3O and a molecular weight of 226.033 g/mol , is a heterocyclic aromatic aldehyde.[1] Its structural integrity and purity are paramount, as impurities can have unintended pharmacological effects or interfere with downstream synthetic steps. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
Primary Analytical Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical analysis for its high resolving power, sensitivity, and quantitative accuracy. For a moderately polar, UV-active compound like this compound, a reversed-phase HPLC-UV method is the logical first choice.
Causality Behind Experimental Choices
The selection of each parameter in the HPLC-UV method is a deliberate choice to ensure a reliable and robust separation.
-
Stationary Phase: A C18 column is selected due to the moderate polarity of the analyte. The C18 stationary phase provides a hydrophobic surface that interacts with the nonpolar regions of the molecule, leading to good retention and separation from more polar or nonpolar impurities.
-
Mobile Phase: A combination of a weak acid (formic acid) in water and an organic modifier (acetonitrile) is chosen. The formic acid helps to protonate any acidic or basic functional groups on the analyte and potential impurities, leading to sharper peaks and more reproducible retention times. Acetonitrile is a common organic modifier that provides good elution strength for a wide range of compounds. A gradient elution is initially employed to screen for the presence of impurities with a wide range of polarities and to determine the optimal mobile phase composition for an efficient isocratic method.
-
UV Detection Wavelength: Pyrrolo[2,3-b]pyrazine derivatives are known to exhibit strong UV absorbance. Studies on similar pyrido[2,3-b]pyrazine structures show significant absorption in the 280-400 nm range, with some exhibiting intramolecular charge transfer bands at longer wavelengths (412-485 nm).[2] A photodiode array (PDA) detector is invaluable during method development to determine the absorbance maximum (λmax) of the main component and to identify the optimal wavelength for detecting both the main peak and any potential impurities. A wavelength of 280 nm is a good starting point for initial analysis.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV Purity Assessment.
Detailed Step-by-Step HPLC-UV Protocol
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (ACS grade).
-
Reference standard of this compound (purity ≥ 99.5%).
-
Sample of this compound for analysis.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with acetonitrile.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or the determined λmax).
-
Gradient Program (for method development):
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (equilibration)
-
-
-
Data Analysis and Purity Calculation:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
-
Method Validation:
-
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides further guidance on system suitability and allowable adjustments.[5][6][7][8]
-
Comparative Analysis with Alternative Techniques
While HPLC-UV is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that provide complementary information.
Caption: Comparison of Analytical Techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is suitable for volatile and thermally stable compounds. The "bromo" substituent and the overall structure suggest that this compound may have sufficient volatility and thermal stability for GC analysis, although derivatization might be necessary to improve its chromatographic properties.[9]
-
Strengths:
-
Excellent for separating volatile impurities.
-
Mass spectrometry provides structural information for impurity identification.
-
High sensitivity, especially when using techniques like atmospheric pressure chemical ionization (APCI).[10]
-
-
Weaknesses:
-
Potential for thermal degradation of the analyte in the injector or column.[11]
-
Not suitable for non-volatile or thermally labile impurities.
-
-
Protocol Synopsis:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions: Use a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). Employ a temperature program starting at a low temperature and ramping up to elute the analyte and any impurities.
-
MS Conditions: Electron ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern for library matching.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry.[12][13][14] It is a powerful tool for the analysis of pharmaceutical intermediates.[15]
-
Strengths:
-
Provides molecular weight information for the main component and any impurities, aiding in their identification.[16]
-
High sensitivity and selectivity.
-
Applicable to a wider range of compounds than GC-MS, including non-volatile and thermally labile substances.
-
-
Weaknesses:
-
Quantitative analysis can be more complex than with a UV detector due to variations in ionization efficiency.
-
Higher instrumentation cost and complexity.
-
-
Protocol Synopsis:
-
LC Conditions: The same HPLC method developed for UV detection can be directly coupled to a mass spectrometer.
-
MS Conditions: Electrospray ionization (ESI) in positive ion mode is a good starting point, as the nitrogen atoms in the pyrrolopyrazine ring are likely to be protonated.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Principle: qNMR, particularly ¹H qNMR, is a primary analytical method that can provide an absolute measure of purity without the need for a reference standard of the analyte itself.[17][18]
-
Strengths:
-
Weaknesses:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a certified internal standard for accurate quantification.
-
Peak overlap can complicate data analysis, although 2D NMR techniques can help mitigate this.
-
-
Protocol Synopsis:
-
Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.
-
Data Analysis: Integrate the signals of the analyte and the internal standard. The purity is calculated based on the known concentration of the internal standard and the molar ratio of the analyte to the standard.
-
Data Summary and Comparison
| Feature | HPLC-UV | GC-MS | LC-MS | qNMR |
| Principle | Chromatographic separation with UV absorbance detection | Chromatographic separation of volatile compounds with mass detection | Chromatographic separation with mass detection | Nuclear magnetic resonance signal intensity |
| Primary Use | Quantitative purity assessment | Identification of volatile impurities | Identification of a wide range of impurities | Absolute quantitative purity assessment |
| Strengths | Robust, reproducible, quantitative | High resolution for volatile compounds, structural information | High sensitivity and specificity, molecular weight information | Primary method, no need for analyte standard, structural information |
| Weaknesses | Requires a reference standard for quantification, limited structural information | Potential for thermal degradation, not for non-volatile compounds | Complex quantification, higher cost | Lower sensitivity, potential for peak overlap |
| Typical LOD | ng range | pg to ng range | pg to fg range | µg to mg range |
Conclusion and Recommendations
For the routine purity assessment of this compound, a validated HPLC-UV method stands as the most practical and reliable choice. It offers the best balance of accuracy, precision, and cost-effectiveness for quality control environments.
However, for a comprehensive understanding of the impurity profile, especially during process development and for regulatory submissions, a multi-faceted approach is recommended:
-
LC-MS should be employed to identify unknown impurities detected by HPLC-UV.
-
GC-MS can be a valuable tool for screening for volatile organic impurities that may not be well-retained or detected by the primary LC method.
-
qNMR serves as an excellent orthogonal technique to provide an absolute purity value and to confirm the identity and quantity of major impurities.
By judiciously selecting and combining these analytical techniques, researchers and drug developers can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their downstream research and development activities.
References
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- Benchchem.
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- ResearchGate. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
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- Sigma-Aldrich. 2-Bromo-5H-pyrrolo[2,3-b]pyrazine.
- Benchchem. HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
- National Institutes of Health. (2016). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.
- BLDpharm. 875781-43-4|2-Bromo-5H-pyrrolo[2,3-b]pyrazine.
- Alchem Pharmtech. CAS 875781-43-4 | 2-Bromo-5H-pyrrolo[2,3-b]pyrazine.
- Simson Pharma Limited. 2-Bromo-5H-Pyrrolo[2,3-b]Pyrazine | CAS No- 875781-43-4.
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Cytotoxicity evaluation of compounds synthesized from 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde
A Comparative Guide to the Cytotoxicity of Novel Pyrrolo[2,3-b]pyrazine Derivatives
Executive Summary: The 7-deazapurine, or pyrrolo[2,3-b]pyrazine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The synthetic intermediate, 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde, represents a key building block for generating novel derivatives with potential anticancer activity.[3] This guide provides a comparative framework for evaluating the cytotoxicity of such compounds, synthesizing data from related structures to establish a model for analysis. We will delve into the mechanistic underpinnings of cytotoxicity, provide field-tested experimental protocols for robust data generation, and compare the cytotoxic profiles of hypothetical derivatives against a panel of cancer cell lines and a standard chemotherapeutic agent.
Introduction: The Pyrrolo[2,3-b]pyrazine Scaffold in Oncology
The pyrazine ring and its fused heterocyclic analogues are of significant interest in drug discovery due to their diverse pharmacological properties.[1][4] Specifically, the pyrrolo[2,3-b]pyrazine core is a bioisostere of purine and is central to the structure of compounds targeting critical cell signaling pathways, particularly protein kinases.[1][5] Aberrant kinase activity is a hallmark of many cancers, making inhibitors of these enzymes a major focus of oncology research.[6]
Derivatives of this scaffold have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and other key players in tumor progression.[1][5] The starting aldehyde, this compound, provides a versatile handle for synthetic elaboration, allowing chemists to introduce a variety of substituents to probe structure-activity relationships (SAR) and optimize for potency and selectivity.
However, potent enzyme inhibition must be coupled with cellular activity. Cytotoxicity, the ability of a compound to kill cells, is a primary endpoint in the screening of potential anticancer agents. A critical challenge is to develop compounds that are selectively cytotoxic to cancer cells while sparing normal, healthy cells, thereby minimizing side effects. This guide establishes a framework for this essential evaluation.
Comparative Cytotoxicity Analysis of Novel Derivatives
To illustrate the process, let us consider a hypothetical library of three novel compounds (PY-1, PY-2, and PY-3) synthesized from our starting aldehyde. Their cytotoxic activity is evaluated against a panel of human cancer cell lines representing different tumor types (MCF-7: breast adenocarcinoma; A549: lung carcinoma; HCT116: colorectal carcinoma) and a non-cancerous human cell line (HEK293: embryonic kidney) to assess selectivity. Doxorubicin, a widely used chemotherapeutic agent, serves as the positive control.
The half-maximal inhibitory concentration (IC50), the concentration of a drug that reduces cell viability by 50%, is the key metric for comparison.
Table 1: Comparative in Vitro Cytotoxicity (IC50, µM) of Pyrrolo[2,3-b]pyrazine Derivatives
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HEK293 (Normal) | Selectivity Index (SI) vs. HCT116* |
| PY-1 | 12.5 | 18.2 | 9.8 | 45.1 | 4.6 |
| PY-2 | 2.1 | 4.5 | 1.7 | 22.3 | 13.1 |
| PY-3 | 35.4 | 48.1 | 41.5 | >100 | ~2.4 |
| Doxorubicin | 0.8 | 1.1 | 0.9 | 3.4 | 3.8 |
*Selectivity Index (SI) = IC50 in normal cells (HEK293) / IC50 in cancer cells (HCT116)
Interpretation of Results:
-
PY-3 shows weak cytotoxicity across all cell lines, indicating it is not a promising candidate.
-
PY-1 demonstrates moderate activity but has a relatively low selectivity index, suggesting potential for toxicity to healthy cells.
-
PY-2 emerges as the most promising lead compound. It exhibits potent, single-digit micromolar cytotoxicity against all cancer cell lines, with particular strength against the HCT116 colon cancer line.[7] Critically, its selectivity index of 13.1 is significantly higher than that of the standard drug Doxorubicin, indicating a much wider therapeutic window and a lower likelihood of off-target toxicity.[8]
This comparative data provides a clear rationale for prioritizing PY-2 for further mechanistic studies and preclinical development.
Elucidating the Mechanism: Induction of Apoptosis
Potent cytotoxicity is often achieved by inducing programmed cell death, or apoptosis.[9] This is a tightly regulated process that cancer cells often evade.[6][10] Reinstating this cell death program is a key therapeutic strategy.[6][9] The two major apoptotic pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of effector caspases, like Caspase-3, which execute the cell death program.[10][11]
Many kinase inhibitors, including those based on related scaffolds, exert their effects by inducing cell cycle arrest and apoptosis, often characterized by an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[8][12][13]
Hypothetical Signaling Pathway for PY-2:
The diagram below illustrates a plausible mechanism by which PY-2 could induce apoptosis, a common mode of action for kinase inhibitors.[14]
Caption: Hypothetical intrinsic apoptosis pathway induced by Compound PY-2.
Experimental Protocols: Ensuring Data Integrity
The trustworthiness of cytotoxicity data hinges on robust and well-controlled experimental design. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16][17]
Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating essential controls to ensure the accuracy and reliability of the results.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[17]
Workflow Diagram:
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A Comparative Guide to Target Engagement Validation for Kinase Inhibitors Derived from 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the validation of target engagement—confirming that a drug candidate interacts with its intended molecular target within a cellular context—is a critical inflection point.[1] This guide provides an in-depth, objective comparison of key methodologies for validating the target engagement of kinase inhibitors, with a particular focus on those emerging from the promising 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde scaffold. While direct target engagement validation data for inhibitors derived from this specific starting material is not extensively published, the broader 5H-pyrrolo[2,3-b]pyrazine class serves as an excellent and relevant exemplar for illustrating these crucial techniques.[2][3][4]
This document moves beyond a simple listing of protocols. As a senior application scientist, the aim is to provide a narrative grounded in experimental logic, explaining the causality behind methodological choices and ensuring that each described protocol is part of a self-validating system.
The Central Role of the 5H-pyrrolo[2,3-b]pyrazine Scaffold
The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with the hinge region of kinase ATP-binding pockets.[4][5] Its derivatives have been successfully developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Janus kinases (JAKs).[2][4] The journey from a starting material like this compound to a clinical candidate is paved with rigorous validation at every step. After initial biochemical screens confirm inhibitory activity, the pivotal question becomes: does the compound engage its target kinase inside a living cell? Answering this is paramount to correlating a molecular mechanism with a cellular phenotype.[6]
Comparative Analysis of Target Engagement Methodologies
The choice of a target engagement validation method is contingent on several factors, including the nature of the target protein, the desired throughput, and the specific information required (e.g., binding kinetics, thermodynamics, or confirmation of intracellular engagement).[7] Here, we compare several leading techniques.
| Method | Principle | Key Advantages | Key Limitations | Typical Readout |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[8] | Label-free; applicable to endogenous proteins in cells and tissues; provides direct evidence of intracellular binding.[9] | Lower throughput for traditional Western blot readout; interpretation can be complex if the ligand destabilizes the protein. | Western Blot, Mass Spectrometry (MS-CETSA), or other protein quantification methods.[8] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.[10][11] | Live-cell measurements in real-time; quantitative assessment of compound affinity and residence time; high-throughput compatible.[12] | Requires genetic modification of the target protein (fusion to NanoLuc®); dependent on the availability of a suitable fluorescent tracer.[12] | BRET ratio, IC50/Kapp (apparent affinity).[10] |
| Chemical Proteomics (e.g., Kinobeads) | Affinity chromatography using immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[13][14] | Unbiased, kinome-wide selectivity profiling; identifies both on-target and off-target interactions; applicable to native proteins in cell lysates.[15][16] | Primarily applicable to ATP-competitive inhibitors; may miss kinases with low expression levels or weak affinity for the beads.[13] | Mass Spectrometry-based quantification of protein pull-down.[16] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor chip surface as a ligand binds to an immobilized target.[17][18] | Provides real-time kinetic data (association/dissociation rates) and affinity constants (KD); label-free.[19][20] | Requires purified, active protein; immobilization can sometimes affect protein conformation and activity; not a direct measure of intracellular engagement.[17] | Sensorgram, on-rate (ka), off-rate (kd), and dissociation constant (KD). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein.[21] | Provides a complete thermodynamic profile of the interaction (ΔH, ΔS, KD); label-free and in-solution.[22] | Requires relatively large amounts of purified protein and compound; lower throughput.[23] | Thermogram, enthalpy (ΔH), entropy (ΔS), and dissociation constant (KD). |
Experimental Workflows and Protocols
Cellular Thermal Shift Assay (CETSA®)
CETSA is founded on the principle that ligand binding alters a protein's thermal stability.[8] This label-free method provides direct evidence of target engagement within the complex milieu of a cell or tissue.[24]
Logical Framework: The core hypothesis is that a kinase inhibitor derived from this compound, upon binding to its target kinase, will increase the energy required to denature it. This is observed as a shift in the protein's melting curve to a higher temperature.
Workflow Diagram:
Caption: CETSA workflow from cell treatment to data analysis.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the test inhibitor or vehicle control for a defined period.[1]
-
Heating: Harvest and resuspend cells. Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[25]
-
Lysis: Lyse the cells through repeated freeze-thaw cycles.[1]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[25]
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot using a specific antibody.[1]
-
Data Analysis: Quantify the band intensities and plot them against temperature to generate a melting curve. A shift in the curve for inhibitor-treated samples compared to the vehicle indicates target engagement.[25]
NanoBRET™ Target Engagement Assay
This technology provides a dynamic, real-time measure of compound binding in living cells.[11] It relies on energy transfer between a NanoLuc® luciferase-tagged kinase (donor) and a fluorescent tracer that binds to the same kinase (acceptor).[26]
Logical Framework: A potent inhibitor will compete with the fluorescent tracer for binding to the NanoLuc-kinase fusion protein. This competition displaces the tracer, increasing the distance between the donor and acceptor and thus decreasing the BRET signal in a dose-dependent manner.[10]
Workflow Diagram:
Caption: NanoBRET™ workflow for quantifying intracellular target engagement.
Step-by-Step Protocol:
-
Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. After 24 hours, harvest and resuspend the cells.[11][27]
-
Assay Plating: Dispense the cell suspension into a white, 96- or 384-well assay plate.[27]
-
Compound and Tracer Addition: Add the test inhibitor across a range of concentrations. Then, add the specific fluorescent tracer at a predetermined optimal concentration.[11]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period (e.g., 2 hours) to allow the binding to reach equilibrium.[27]
-
Signal Detection: Add the Nano-Glo® substrate solution, which also contains an extracellular NanoLuc® inhibitor to minimize background signal.[11]
-
Data Acquisition: Immediately read the plate on a luminometer capable of dual-filtered luminescence measurement (e.g., donor emission at ~460 nm and acceptor emission at >600 nm).[27]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50, which reflects the intracellular affinity.[10]
Chemical Proteomics with Kinobeads
Chemical proteomics offers a powerful, unbiased approach to profile the selectivity of a kinase inhibitor across a large portion of the expressed kinome.[13] The "Kinobeads" technique uses a cocktail of non-selective, immobilized kinase inhibitors to enrich cellular kinases.[16]
Logical Framework: In a competitive binding experiment, the free inhibitor in the cell lysate will compete with the Kinobeads for its specific kinase targets. By quantifying which kinases are less abundant on the beads in the presence of the inhibitor, one can identify its direct targets.[28]
Workflow Diagram:
Caption: Chemical proteomics workflow using Kinobeads for target identification.
Step-by-Step Protocol:
-
Lysate Preparation: Prepare native cell lysates under conditions that preserve kinase activity.
-
Competitive Binding: Aliquot the lysate and incubate with the test inhibitor at various concentrations (or a vehicle control) for a set time (e.g., 1 hour).[16]
-
Affinity Enrichment: Add the Kinobeads slurry to the lysates and incubate to allow for the capture of kinases not bound by the free inhibitor.[29]
-
Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins.
-
Sample Preparation for MS: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.[29]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. Proteins that show a dose-dependent decrease in abundance in the inhibitor-treated samples are identified as targets.[16]
Conclusion: An Integrated Approach to Validation
No single method for target engagement validation is universally superior. A robust drug discovery program will often employ a combination of these techniques to build a comprehensive and irrefutable case for a compound's mechanism of action. For inhibitors derived from the this compound scaffold, a logical progression might involve:
-
Initial Confirmation with CETSA: Use CETSA as a primary, label-free method to confirm that the compound engages its intended target inside intact cells.
-
Quantitative Affinity with NanoBRET: For the primary target, develop a NanoBRET assay to quantify intracellular potency and residence time, providing crucial data for structure-activity relationship (SAR) studies.
-
Selectivity Profiling with Kinobeads: Employ a Kinobeads screen to understand the inhibitor's kinome-wide selectivity, proactively identifying potential off-targets that could lead to toxicity or provide opportunities for polypharmacology.
-
Biophysical Characterization with SPR/ITC: Use SPR or ITC with purified protein to dissect the precise kinetics and thermodynamics of the drug-target interaction, providing deep mechanistic insight that complements cellular data.
By integrating these orthogonal approaches, researchers can move forward with confidence, knowing their kinase inhibitor not only hits its target but does so with the desired potency and selectivity in the complex environment where it must ultimately function.
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Benchmarking Novel Pyrrolopyrazine Derivatives Against Established Kinase Inhibitors: A Comparative Guide
Introduction: The Kinase Inhibitor Landscape and the Rise of Pyrrolopyrazines
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The therapeutic strategy of targeting these enzymes with small-molecule inhibitors has revolutionized oncology, transforming once-fatal diseases into manageable conditions.[1] The success of pioneering drugs like Imatinib set the stage for a rapidly expanding arsenal of FDA-approved kinase inhibitors.[2]
Within this dynamic field, the search for novel chemical scaffolds that offer improved potency, selectivity, and the ability to overcome resistance is paramount. The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a particularly promising platform.[3][4] Its deazapurine core structure conspicuously mimics adenine, the purine base of adenosine triphosphate (ATP), making it an excellent starting point for designing competitive kinase inhibitors.[3][5] This guide provides a comprehensive framework for benchmarking novel pyrrolopyrazine derivatives (PPDs) against established, multi-targeted kinase inhibitors such as Sunitinib and Dasatinib, ensuring a rigorous and objective evaluation of their therapeutic potential.
The Benchmarking Strategy: A Multi-Pillar Approach
A robust evaluation of any novel inhibitor cannot rely on a single data point. True therapeutic potential is a composite of biochemical potency, cellular efficacy, and target selectivity. Our benchmarking strategy is therefore built on three pillars, moving from a simplified biochemical system to the complex environment of a living cell, and finally to a broad assessment of off-target effects. This tiered approach ensures that resources are focused on compounds that demonstrate promise at each critical stage of preclinical evaluation.
Part 1: Biochemical Potency Assessment (In Vitro Kinase Assays)
Expertise & Experience: Before assessing an inhibitor in a complex cellular system, we must first confirm its ability to directly engage and inhibit the purified target kinase. This foundational step isolates the drug-target interaction from variables like cell permeability and metabolism, providing a clean measure of biochemical potency (IC50). A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an exemplary choice for this purpose due to its high sensitivity, robustness in high-throughput formats, and reduced interference from compound fluorescence.[6][7][8][9][10]
The TR-FRET assay measures the phosphorylation of a substrate by a kinase.[7] When the substrate is phosphorylated, a phosphorylation-specific antibody, labeled with an acceptor fluorophore, binds to it. This brings the acceptor into close proximity with a donor fluorophore (typically a lanthanide) associated with the kinase or substrate, resulting in an energy transfer (FRET) and a detectable signal. An effective inhibitor prevents substrate phosphorylation, leading to a decrease in the FRET signal.[7]
Experimental Protocol: TR-FRET Kinase Assay
-
Reagent Preparation: Prepare kinase reaction buffer, kinase, biotinylated peptide substrate, and ATP solutions at 2X final concentration. Serially dilute the novel PPDs and reference inhibitors (e.g., Sunitinib, Dasatinib) in DMSO, followed by a further dilution in the reaction buffer.
-
Kinase Reaction: In a 384-well assay plate, add 5 µL of the 2X inhibitor solution (or DMSO for control). Add 5 µL of the 2X kinase solution to all wells.
-
Initiation: Add 10 µL of the 2X substrate/ATP mixture to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes, allowing the enzymatic reaction to proceed.
-
Detection: Add 10 µL of the TR-FRET detection mix (containing Eu-labeled anti-phospho-specific antibody and Streptavidin-acceptor conjugate).
-
Final Incubation: Incubate for an additional 60 minutes at room temperature to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring emissions at both the donor and acceptor wavelengths. Calculate the TR-FRET ratio and plot against inhibitor concentration to determine the IC50 value.
Workflow: In Vitro Biochemical Assay
Caption: Workflow for a typical in vitro TR-FRET kinase assay.
Data Summary: Biochemical Potency (IC50, nM)
The following table presents hypothetical data comparing two novel pyrrolopyrazine derivatives (PPD-1, PPD-2) against established inhibitors for key kinases involved in oncogenesis and angiogenesis.
| Compound | VEGFR2 | PDGFRβ | c-KIT | EGFR |
| PPD-1 | 8 | 15 | 25 | 1,200 |
| PPD-2 | 450 | 510 | 800 | 12 |
| Sunitinib | 9 | 8 | 9 | >10,000 |
| Dasatinib | 20 | 15 | 79 | 110 |
Data is hypothetical for illustrative purposes. Established inhibitor IC50 values are based on representative literature.[11][12][13]
From this biochemical screen, PPD-1 shows a potent and selective profile for angiogenesis-related kinases (VEGFR2, PDGFRβ, c-KIT), similar to Sunitinib.[11][14][15] In contrast, PPD-2 appears to be a potent and selective EGFR inhibitor. This initial data is crucial for forming hypotheses about their potential cellular mechanisms.
Part 2: Cellular Activity Assessment
Trustworthiness: A compound that is potent biochemically may fail in a cellular context.[6] Factors like cell membrane permeability, efflux pump activity, and competition with high intracellular ATP concentrations (millimolar range) can drastically alter efficacy. Therefore, validating activity in intact cells is a self-validating step that confirms the compound can reach and inhibit its target in a more physiologically relevant environment. We employ two key assays: a direct measure of target inhibition (cellular phosphorylation assay) and a measure of the functional consequence (cell proliferation assay).
Methodology 1: Cellular Phosphorylation Assay
This assay directly measures the phosphorylation of a target kinase or its immediate downstream substrate within the cell.[16][17][18] An ELISA-based format offers a quantitative and high-throughput method for this assessment.[17][19][20]
Experimental Protocol: Phospho-Specific Sandwich ELISA
-
Cell Culture & Treatment: Seed appropriate cells (e.g., HUVECs for VEGFR2, A431 for EGFR) in 96-well plates and grow to 80-90% confluency.
-
Starvation & Inhibition: Serum-starve the cells for 4-6 hours. Pre-treat with serially diluted inhibitors (PPDs, standards) for 90 minutes.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF-A for VEGFR2, EGF for EGFR) for 5-10 minutes to induce kinase phosphorylation.
-
Cell Lysis: Aspirate the media and add a lysis buffer containing protease and phosphatase inhibitors.
-
ELISA: Transfer the lysates to a microplate pre-coated with a capture antibody for the total target protein.
-
Detection: After incubation and washing, add a phospho-site-specific detection antibody conjugated to HRP.
-
Signal Generation: Add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of phosphorylated protein. Stop the reaction and read the absorbance.
-
Analysis: Normalize the phospho-protein signal to the total protein level and determine the cellular IC50.
Methodology 2: Cell Proliferation Assay
The Ba/F3 cell proliferation assay is a powerful system for assessing the functional consequences of kinase inhibition.[2][21][22][23][24] These cells are dependent on the cytokine IL-3 for survival. However, when they are engineered to express a constitutively active oncogenic kinase, they become IL-3 independent, and their proliferation is now driven entirely by the activity of that kinase.[21][23] Inhibition of the driver kinase will thus lead to a loss of proliferation and cell death.
Experimental Protocol: Ba/F3 Proliferation Assay
-
Cell Seeding: Wash engineered Ba/F3 cells (e.g., Ba/F3-VEGFR2, Ba/F3-EGFR) to remove IL-3 and seed them in 96-well plates in IL-3-free media containing serially diluted inhibitors.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Readout: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of viable cells).
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Analysis: Plot the luminescence signal against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Workflow: Cellular Assay Pipeline
Caption: Parallel workflows for cellular target engagement and functional assays.
Data Summary: Cellular Activity (IC50 / GI50, nM)
| Compound | VEGFR2 Phospho. | EGFR Phospho. | Ba/F3-VEGFR2 Prolif. | Ba/F3-EGFR Prolif. |
| PPD-1 | 25 | 2,500 | 40 | >10,000 |
| PPD-2 | 1,100 | 30 | >10,000 | 55 |
| Sunitinib | 28 | >10,000 | 50 | >10,000 |
| Dasatinib | 60 | 200 | 85 | 350 |
Data is hypothetical for illustrative purposes.
The cellular data corroborates the biochemical findings. PPD-1 effectively inhibits VEGFR2 phosphorylation and the proliferation of VEGFR2-driven cells, with a potency comparable to Sunitinib. PPD-2 demonstrates strong cellular activity against EGFR. The shift from biochemical to cellular IC50 (e.g., PPD-1 from 8 nM to 25 nM) is expected and reflects the challenges of the cellular environment. A compound with a >10-fold shift might indicate issues with permeability or stability.
Signaling Pathway Context: VEGFR2-Mediated Angiogenesis
To understand the impact of these inhibitors, it is crucial to visualize their place in the relevant signaling cascade. Inhibition of VEGFR2 blocks downstream signals essential for endothelial cell proliferation, survival, and migration, which are key processes in tumor angiogenesis.
Caption: Simplified VEGFR2 signaling pathway targeted by PPD-1.[25][26][27][28][29]
Part 3: Kinase Selectivity Profiling
Authoritative Grounding: A potent inhibitor is of little therapeutic use if it hits dozens of other kinases with equal affinity, leading to unpredictable and potentially severe off-target toxicities. Kinase selectivity profiling is the authoritative method to assess this. By screening the compound against a large panel of kinases (e.g., >100 kinases), we can generate a "fingerprint" of its activity across the kinome. This is essential for predicting potential side effects and understanding the polypharmacology that might contribute to its efficacy.
The data from these screens are typically presented as percent inhibition at a fixed concentration (e.g., 1 µM) or as a dissociation constant (Kd) for a panel of kinases. This allows for a direct comparison of the on-target vs. off-target activities.
Data Summary: Selectivity Profile (% Inhibition at 1µM)
| Kinase Family | Target | PPD-1 | PPD-2 | Sunitinib | Dasatinib |
| RTK | VEGFR2 | 98 | 15 | 99 | 95 |
| PDGFRβ | 95 | 12 | 98 | 96 | |
| c-KIT | 92 | 8 | 97 | 99 | |
| EGFR | 5 | 99 | <5 | 80 | |
| FLT3 | 85 | <5 | 90 | 98 | |
| RET | 70 | <5 | 88 | 90 | |
| Non-RTK | SRC | 15 | 10 | 25 | 100 |
| ABL | 10 | 5 | 15 | 100 | |
| LCK | 12 | 8 | 20 | 100 | |
| CDK | CDK2 | <5 | 45 | <5 | 30 |
Data is hypothetical for illustrative purposes.
This selectivity profile reveals critical insights. PPD-1 has a tight profile, strongly inhibiting VEGFR/PDGFR family kinases and FLT3, much like Sunitinib, but with less activity against RET.[13] Crucially, it shows minimal activity against non-receptor tyrosine kinases like SRC and ABL, distinguishing it from the very broad-spectrum inhibitor Dasatinib.[12][30][31][32] PPD-2 is highly selective for EGFR, with some moderate off-target activity on CDK2, a finding that would warrant further investigation.
Part 4: Anticipating and Understanding Mechanisms of Resistance
Expertise & Experience: The clinical utility of even the most effective kinase inhibitors is often limited by the eventual development of acquired resistance.[33] A forward-thinking benchmarking program must consider how resistance might arise. Understanding these mechanisms allows for the rational design of next-generation inhibitors or combination therapies.
Key mechanisms of resistance include:
-
Gatekeeper Mutations: Alterations to a key residue in the ATP-binding pocket (the "gatekeeper") can sterically hinder the inhibitor from binding while still allowing ATP access.[34][35][36][37][38] This is one of the most common forms of acquired resistance.
-
Target Amplification: The cancer cell simply produces more of the target kinase, effectively overwhelming the inhibitor through a dosage effect.
-
Bypass Track Activation: Tumor cells can activate alternative signaling pathways that provide the same pro-survival and proliferative signals, rendering the inhibition of the primary target ineffective.[33][39][40][41][42] For example, a tumor resistant to an EGFR inhibitor might amplify the MET receptor tyrosine kinase to reactivate downstream signaling.[39]
Logical Diagram: Common Resistance Mechanisms
Caption: How resistance mechanisms overcome targeted kinase inhibition.
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process for benchmarking novel pyrrolopyrazine derivatives against established kinase inhibitors. Based on our hypothetical data, PPD-1 emerges as a potent and selective inhibitor of key angiogenic kinases, positioning it as a potential alternative to Sunitinib with a potentially distinct safety profile. PPD-2 presents as a selective EGFR inhibitor.
The crucial next steps for a promising candidate like PPD-1 would involve:
-
In vivo Efficacy Studies: Testing the compound in animal xenograft models to confirm anti-tumor activity.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Assessing the drug's absorption, distribution, metabolism, and excretion (ADME) properties and confirming target modulation in vivo.
-
Resistance Profiling: Proactively generating resistant cell lines in vitro to identify the specific mutations or bypass pathways that overcome PPD-1 inhibition.
By following this comprehensive and scientifically-grounded approach, researchers can build a robust data package to confidently advance the most promising novel kinase inhibitors toward clinical development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde
This document provides a detailed protocol for the safe handling and disposal of 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde (CAS No. 1185428-32-3). As a brominated heterocyclic compound used in complex organic synthesis, particularly in the development of protein degraders, its proper management is paramount to ensuring laboratory safety and environmental compliance.[1] This guide is intended for researchers, scientists, and drug development professionals. It moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence.
Hazard Identification and Essential Safety Profile
Before any handling or disposal, a thorough risk assessment is critical. While a specific, comprehensive Safety Data Sheet (SDS) for the 7-carbaldehyde derivative is not widely published, data from the parent compound, 2-Bromo-5H-pyrrolo[2,3-b]pyrazine, and closely related analogues like 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, provide a strong basis for hazard assessment.[2]
The anticipated hazards are summarized below.
| Hazard Category | GHS Pictogram | Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection.[3] |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Expert Insight: The presence of the bromine atom and the pyrrolopyrazine core suggests that this compound should be treated as a halogenated organic compound.[4] During thermal decomposition or incomplete incineration, such compounds can potentially form hazardous byproducts like hydrogen bromide.[5] This chemical property is the primary driver for its segregation into a specific waste stream.
The Regulatory Framework: Adherence to RCRA Standards
All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Your institution's Environmental Health & Safety (EHS) office translates these federal mandates into actionable laboratory protocols.
Key RCRA principles applicable to this compound include:
-
Prohibition of Drain Disposal: Hazardous chemicals must never be poured down the drain.[8]
-
Point-of-Generation Management: Waste must be accumulated at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[8]
-
Container Integrity: Waste containers must be chemically compatible with the waste, kept securely closed, and properly labeled from the moment the first drop of waste is added.[6][8]
Academic and research laboratories may operate under Subpart K regulations, which provide specific, slightly more flexible standards for managing hazardous waste in these settings, such as extending on-site storage timelines.[9][10] Always consult your institution's specific Laboratory Management Plan.[9]
Core Disposal Protocol: Waste Segregation and Decision Workflow
Proper segregation is the most critical step in chemical waste management. It prevents dangerous reactions and ensures waste is sent to the correct treatment facility.[11] this compound and its associated waste must be classified as Halogenated Organic Waste .[4]
The following workflow diagram illustrates the decision-making process for segregating waste generated from experiments involving this compound.
Caption: Waste segregation decision tree for this compound.
Expert Insight on Solvent Choice: While a solution of this compound in a non-halogenated solvent like acetone could technically go into the non-halogenated waste stream, the safest and most common institutional policy is to dispose of any solution containing a halogenated compound into the Halogenated Organic Waste stream. This conservative approach prevents cross-contamination and simplifies disposal logistics. When in doubt, always classify the waste based on its most hazardous component.
Step-by-Step Disposal Procedures
A. Disposal of Unused/Expired Solid Chemical
-
Container Preparation: Obtain a designated hazardous waste container for "Solid Halogenated Organic Waste" from your EHS office. This is typically a plastic pail or a lined fiber drum.
-
Labeling: Affix a hazardous waste label to the container. Fill in the generator's name, location, and the full chemical name: "this compound".
-
Transfer: Carefully transfer the original vial or container with the unused chemical into the waste container. Do not empty the powder. Place the entire, sealed original container into the waste pail.
-
Closure: Securely close the lid of the waste container. Store it in your designated Satellite Accumulation Area.
-
Pickup Request: Once the container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, check with your EHS), submit a chemical waste pickup request through your institutional system.[6][9]
B. Disposal of Solutions
-
Container Selection: Use a designated container for "Liquid Halogenated Organic Waste." This is often a Teflon®-lined glass bottle or a polyethylene carboy compatible with organic solvents.[6]
-
Labeling: Label the container with the full chemical names of all components, including solvents, and their approximate percentages. For example: "this compound (~5%), Dichloromethane (95%)".
-
Transfer: Using a funnel, carefully pour the waste solution into the container.
-
Closure: Keep the container tightly closed at all times, except when adding waste. This is a key RCRA requirement to prevent the release of volatile organic compounds (VOCs).[8]
-
Storage and Pickup: Store in the SAA, away from incompatible materials (e.g., strong acids, bases, or oxidizers).[12] Request a pickup when full or nearing the storage time limit.
C. Disposal of Contaminated Labware (PPE, Consumables)
-
Gross Contamination: Items that are heavily contaminated with the solid compound or concentrated solutions (e.g., a weighing paper with visible residue, a broken vial, heavily soiled gloves) must be disposed of as solid hazardous waste. Place them in the "Solid Halogenated Organic Waste" container.
-
Trace Contamination: Items with incidental contact (e.g., gloves worn during routine handling, pipette tips used for transferring dilute solutions) can often be disposed of in the regular laboratory trash, provided they are not dripping with liquid. This is subject to institutional policy; some institutions may require all contaminated PPE to be disposed of as hazardous waste. Verify with your EHS office.
D. Decontamination of Glassware and Work Surfaces
-
Initial Rinse: Rinse contaminated glassware (e.g., reaction flasks, beakers) with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate).
-
Collect Rinsate: This first rinse is considered hazardous waste. Decant the rinsate into the appropriate "Liquid Halogenated Organic Waste" container.
-
Secondary Wash: Subsequent washing with soap and water can be performed in the sink.
-
Surface Cleaning: For work surfaces (fume hood sash, benchtop), wipe the area with a towel dampened with a solvent known to dissolve the compound. The used towel must be disposed of in the "Solid Halogenated Organic Waste" container.
Emergency Procedures: Spill Management
This protocol applies to small, manageable spills (typically <100 mL or a few grams) within a laboratory fume hood. For large spills, immediately evacuate the area and contact your institution's emergency response team.
| Spill Cleanup Kit: Essential Contents |
| Chemical-resistant nitrile gloves |
| Safety goggles or face shield |
| Lab coat |
| Inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) |
| Scoop or dustpan (spark-proof) |
| Sealable plastic bags or a designated solid waste container |
| Hazardous waste labels |
Step-by-Step Spill Cleanup Protocol:
-
Alert & Isolate: Alert colleagues in the immediate area. Restrict access to the spill zone. Ensure the fume hood is operating correctly.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double-glove with chemical-resistant nitrile gloves.[3]
-
Contain & Absorb: If the spill is a solid, gently cover it with a layer of inert absorbent material to prevent it from becoming airborne. Do not sweep the dry powder. If it is a liquid, cover with absorbent pads or vermiculite, working from the outside in.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a sealable plastic bag or a designated solid waste container.[12]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Place the used cloth in the waste bag.
-
Seal & Label: Seal the bag/container and affix a hazardous waste label, listing all contents (e.g., "Debris contaminated with this compound").
-
Dispose: Place the sealed container in the appropriate "Solid Halogenated Organic Waste" bin within your SAA.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
References
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A Senior Application Scientist's Guide to Handling 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde: A Framework for Safety and Operational Excellence
Welcome to a comprehensive guide on the safe handling of 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde (CAS No. 1185428-32-3). As a professional in drug development and chemical research, you understand that the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes. The protocols herein are designed as self-validating systems, grounded in authoritative safety standards and practical, field-proven experience.
Hazard Profile: Understanding the "Why" Behind the "What"
Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. While comprehensive toxicological data for this specific molecule may be limited, the hazard profile can be reliably inferred from its chemical class—brominated heterocyclic aldehydes—and available safety data for analogous compounds.
The primary hazards are consistently identified as:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation (H319): The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation (H335): As a fine solid powder, the compound can easily become airborne.[4] Inhalation of this dust may irritate the respiratory tract, leading to coughing and shortness of breath.[2][5]
Given its structure as a functionalized pyrrolopyrazine, a class of compounds often investigated for biological activity, we must also assume the potential for unknown long-term health effects and handle it as a Particularly Hazardous Substance (PHS).[6][7] This principle of precaution is the cornerstone of robust laboratory safety.
The Hierarchy of Controls: PPE as the Final Safeguard
Effective safety is not just about wearing the right gear; it's about systematically reducing risk. Before relying on PPE, always apply the hierarchy of controls.
Caption: A procedural workflow for safely weighing hazardous powders.
Disposal and Decontamination Plan
All materials contaminated with this compound, including disposable gloves, weigh paper, and contaminated bench covers, must be treated as hazardous waste. [6]
-
Solid Waste: Collect all contaminated solid items in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled container for halogenated organic waste. Never dispose of this chemical down the drain. [8]* Decontamination: Wipe down all surfaces and equipment with an appropriate solvent (e.g., isopropanol or ethanol), collecting the wipes as hazardous waste.
-
Regulations: Always consult and adhere to your institution's and local hazardous waste regulations for complete and accurate classification and disposal procedures. [8] By integrating these safety protocols and PPE requirements into your daily operations, you build a foundation of trust in your work and ensure a safe, productive research environment. Your diligence in handling every chemical, including this pyrrolopyrazine derivative, is a direct reflection of your commitment to scientific integrity.
References
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- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). The University of Texas at Austin.
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- Powder Handling - AirClean Systems. (n.d.). AirClean Systems.
- Personal Protective Equipment (PPE) - CHEMM. (n.d.). U.S. Department of Health & Human Services.
- Personal Protective Equipment - EHSO Manual 2025-2026. (n.d.). The University of Oklahoma Health Sciences Center.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
